molecular formula C29H51ClN2O2 B13832111 DC-Cholesterol.HCl

DC-Cholesterol.HCl

Cat. No.: B13832111
M. Wt: 495.2 g/mol
InChI Key: DLTMWOWDCXLJPW-KZJLQYOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC-Cholesterol.HCl is a useful research compound. Its molecular formula is C29H51ClN2O2 and its molecular weight is 495.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality DC-Cholesterol.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC-Cholesterol.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H51ClN2O2

Molecular Weight

495.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20-,22+,23+,24-,25+,26+,28+,29-;/m1./s1

InChI Key

DLTMWOWDCXLJPW-KZJLQYOGSA-N

Isomeric SMILES

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl

Canonical SMILES

CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: DC-Cholesterol HCl in Nucleic Acid Delivery systems

[1]

Executive Summary

DC-Cholesterol HCl (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride) represents a cornerstone in the development of non-viral gene delivery vectors.[1] Unlike permanently charged quaternary ammonium lipids (e.g., DOTAP), DC-Cholesterol utilizes a tertiary amine headgroup linked to a cholesterol backbone via a carbamoyl bond.[1] This structural nuance confers unique pH-buffering capabilities and reduced cytotoxicity, making it a preferred choice for clinical gene therapy trials and sensitive cell line transfections.[1]

This technical guide provides a rigorous analysis of DC-Cholesterol HCl, ranging from its precise physicochemical identity to optimized liposome engineering protocols.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The efficacy of DC-Cholesterol relies on the purity and exact stoichiometry of the hydrochloride salt. Researchers must distinguish between the free base and the HCl salt to ensure accurate molar calculations during liposome formulation.

Molecular Specifications
ParameterSpecification
Chemical Name 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride
Common Name DC-Cholesterol HCl
CAS Number 166023-21-8 (HCl salt)
Molecular Formula C₃₂H₅₇ClN₂O₂ (Salt) / C₃₂H₅₆N₂O₂ (Free Base)
Molecular Weight 537.27 g/mol (HCl salt)
Headgroup Type Tertiary Amine (Dimethylamino)
Linker Carbamoyl (Hydrolytically stable yet biodegradable)
Solubility Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water
pKa ~8.0 (Protonatable tertiary amine)
Structural Architecture & Function

The molecule is tripartite, consisting of a hydrophobic anchor, a linker, and a cationic head.[1]

DC_Chol_Structurecluster_0Hydrophobic Domaincluster_1Linker Regioncluster_2Cationic HeadgroupCholesterolCholesterol Backbone(Rigidity & Membrane Stability)CarbamoylCarbamoyl Bond(Biostable Linker)Cholesterol->Carbamoyl 3β-positionAmineDimethylaminoethyl(Tertiary Amine)pH-Sensitive ChargeCarbamoyl->Amine Covalent Link

Figure 1: Functional decomposition of DC-Cholesterol HCl.[1] The cholesterol backbone ensures stable insertion into the lipid bilayer, while the tertiary amine headgroup provides pH-responsive cationic charge for DNA binding.

Mechanistic Role in Gene Delivery[7]

The "Helper Lipid" Synergy

DC-Cholesterol is rarely used in isolation.[1] It is standard practice to co-formulate it with a neutral "helper lipid," most commonly DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[1]

  • DC-Cholesterol Role: Provides the positive charge to electrostatically condense negatively charged nucleic acids (DNA/RNA) into compact nanoparticles (Lipoplexes).[1]

  • DOPE Role: Facilitates endosomal escape.[1][2] Under acidic endosomal conditions (pH 5-6), DOPE undergoes a transition from a stable lamellar phase (

    
    ) to an inverted hexagonal phase (
    
    
    ), destabilizing the endosomal membrane and releasing the payload into the cytoplasm.[1]
Transfection Pathway

Unlike quaternary lipids (e.g., DOTAP) which maintain a constant positive charge, DC-Cholesterol's tertiary amine allows it to act as a weak "proton sponge," buffering the endosome and further aiding escape, though to a lesser extent than PEI.[1]

Transfection_MechanismLiposomeDC-Chol/DOPE Liposome(Cationic)LipoplexLipoplex Formation(Electrostatic Self-Assembly)Liposome->LipoplexDNAPlasmid DNA / siRNA(Anionic)DNA->LipoplexEndocytosisCellular Uptake(Clathrin-mediated)Lipoplex->EndocytosisEndosomeEarly Endosome(pH ~6.0)Endocytosis->EndosomeAcidificationAcidification (pH < 5.5)Protonation of DC-CholEndosome->AcidificationEscapeEndosomal Escape(DOPE H_II Phase Transition)Acidification->Escape Membrane FusionReleaseCytoplasmic Release& Nuclear EntryEscape->Release

Figure 2: The intracellular trajectory of DC-Cholesterol mediated gene delivery, highlighting the critical acidification step triggering payload release.[1]

Experimental Protocols: Liposome Formulation

Objective: Manufacture unilamellar cationic liposomes (DC-Chol:DOPE 1:1 molar ratio) sized ~100 nm.

Materials
  • DC-Cholesterol HCl (MW 537.27)[1][3]

  • DOPE (MW 744.03)[1]

  • Chloroform (HPLC Grade)[1]

  • Sterile HEPES Buffer (20mM, pH 7.[1]4) or 5% Dextrose[1]

  • Nitrogen or Argon gas stream

  • Rotary Evaporator (optional) or Vacuum Desiccator[1]

Protocol: Thin-Film Hydration Method[1]
  • Molar Calculations:

    • Target: 10 µmol total lipid.

    • Ratio: 1:1 (DC-Chol : DOPE).[1][4]

    • DC-Chol: 5 µmol × 537.27 g/mol = 2.69 mg [1]

    • DOPE: 5 µmol × 744.03 g/mol = 3.72 mg [1]

  • Solubilization & Mixing:

    • Dissolve lipids separately in Chloroform (10 mg/mL stock).[1]

    • Mix calculated volumes in a round-bottom glass flask or glass vial. Plastic is incompatible with chloroform.

  • Film Formation:

    • Evaporate solvent under a gentle stream of Nitrogen/Argon.[1]

    • Place under vacuum for >2 hours (or overnight) to remove trace solvent.[1]

    • Result: A thin, translucent lipid film on the glass surface.[1]

  • Hydration:

    • Add 1.0 mL of sterile HEPES buffer (or 5% Dextrose) to the film.[1]

    • Vortex vigorously for 2-5 minutes.

    • Result: Multilamellar Vesicles (MLVs) - cloudy suspension.[1]

  • Sizing (Downstream Processing):

    • Sonication: Bath sonicate for 10-20 mins until solution clears (forms SUVs).

    • Extrusion (Preferred): Pass 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.[1]

    • QC: Measure size and Zeta Potential (Target: ~100-150 nm, +30 to +50 mV).[1]

Protocol_WorkflowWeigh1. Weigh Lipids(DC-Chol + DOPE)Mix2. Mix in ChloroformWeigh->MixDry3. Dry to Film(N2 + Vacuum)Mix->DryHydrate4. Hydrate(HEPES/Water)Dry->HydrateExtrude5. Extrude/Sonicate(Size Reduction)Hydrate->ExtrudeStore6. Store 4°C(Use within 2 weeks)Extrude->Store

Figure 3: Step-by-step workflow for the preparation of DC-Chol/DOPE cationic liposomes via thin-film hydration.[1]

Transfection Optimization & Troubleshooting

The critical variable in transfection is the N/P Ratio (Nitrogen to Phosphate ratio).

  • N: Moles of cationic amine (from DC-Chol).

  • P: Moles of phosphate (from DNA backbone).[1]

Calculating N/P Ratio
  • DNA: 1 µg DNA ≈ 3 nmol Phosphate.[1]

  • DC-Chol: 1 nmol DC-Chol = 1 nmol Nitrogen (monocationic).[1]

  • Optimal Range: Typically 3:1 to 5:1 (N:P).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation N/P ratio too low (neutral charge)Increase N/P ratio to >3:1 to ensure colloidal stability.
High Cytotoxicity Too much lipid or high cell densityReduce lipid amount; switch to 1:2 DC-Chol:DOPE ratio; wash cells 4h post-transfection.[1]
Low Efficiency Serum interferenceFormulate lipoplexes in serum-free media (e.g., Opti-MEM) before adding to cells.[1]
Aggregation Buffer incompatibilityAvoid PBS during complexation (phosphate competes with DNA).[1] Use HEPES or Dextrose.[1]

References

  • Gao, X., & Huang, L. (1991). A novel cationic liposome reagent for efficient transfection of mammalian cells.[1] Biochemical and Biophysical Research Communications. Link

  • BroadPharm. DC-Cholesterol HCl Product Specifications and Properties. Link

  • Avanti Polar Lipids. DC-Cholesterol HCl: Formulation and Storage. Link[1]

  • Cayman Chemical. DC-Chol (hydrochloride) Technical Information. Link

  • Sigma-Aldrich. DC-Cholesterol HCl Safety and Protocol Data. Link

Mastering the Solubilization of DC-Cholesterol HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery, the cationic lipid 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride (DC-Cholesterol HCl) has emerged as a critical component for the formulation of lipid-based nanoparticles (LNPs) for nucleic acid and small molecule delivery.[1][2] Its efficacy in forming stable liposomes, often in conjunction with helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), underpins numerous research and therapeutic applications.[1][2][3] However, the successful formulation of these delivery systems is fundamentally dependent on the proper solubilization of DC-Cholesterol HCl. This guide provides an in-depth exploration of the solubility of DC-Cholesterol HCl in two commonly used organic solvents, dimethyl sulfoxide (DMSO) and ethanol, offering field-proven insights and detailed protocols to ensure reproducible and optimal results.

Understanding the Physicochemical Landscape of DC-Cholesterol HCl

DC-Cholesterol HCl is a derivative of cholesterol, featuring a cationic headgroup that imparts a positive charge, crucial for its interaction with negatively charged nucleic acids.[1][2] This amphipathic nature—a bulky, hydrophobic cholesterol backbone and a hydrophilic, charged headgroup—governs its solubility characteristics. The hydrochloride salt form enhances its polarity compared to its free base, influencing its behavior in different solvents.

PropertyValueSource
Molecular Weight537.27 g/mol [2][4][5]
Molecular FormulaC₃₂H₅₆N₂O₂·HCl[4]
AppearanceCrystalline solid/Powder[3]
Storage Temperature-20°C[1][3][4][6]

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Its utility in solubilizing DC-Cholesterol HCl is significant, particularly for in vitro applications where high stock concentrations are often required.

Quantitative Solubility Data in DMSO

The solubility of DC-Cholesterol HCl in DMSO can vary slightly between suppliers, which may be attributable to minor differences in purity or polymorphic form. The following table summarizes reported solubility data:

Supplier/SourceMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Tocris Bioscience2.695With sonication
Cayman Chemical>5Not specified
Avanti Polar Lipids1Not specified
Protocol for Dissolving DC-Cholesterol HCl in DMSO

This protocol is designed to ensure complete and efficient solubilization while minimizing the risk of degradation.

Materials:

  • DC-Cholesterol HCl powder

  • Anhydrous, high-purity DMSO

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology:

  • Aliquoting the Lipid: Before opening, allow the vial of DC-Cholesterol HCl to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder. Weigh the desired amount of DC-Cholesterol HCl in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Vortexing: Tightly cap the vial and vortex vigorously for 1-2 minutes to disperse the powder.

  • Sonication for Enhanced Dissolution: Place the vial in a water bath sonicator. Sonicate in short bursts of 5-10 minutes. After each burst, visually inspect the solution for any remaining particulate matter. The use of sonication is crucial for breaking down aggregates and achieving the maximum solubility reported by some suppliers.[4]

  • Gentle Warming (Optional): If particulates persist, gentle warming to 37-40°C can be employed in conjunction with sonication. However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation.

  • Final Assessment and Storage: Once a clear, homogenous solution is obtained, it is ready for use. For storage, it is recommended to keep the DMSO stock solution at -20°C. Solutions in DMSO may be stable for up to two months when stored at -20°C.[7] To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Causality Behind the Protocol Choices
  • Anhydrous DMSO: The use of anhydrous DMSO is critical as water can promote the formation of micelles or aggregates, hindering complete solubilization.

  • Sonication: The mechanical energy from sonication disrupts the crystal lattice of the solid DC-Cholesterol HCl and breaks up small aggregates, facilitating solvent interaction and dissolution.

  • Controlled Warming: While heat can increase solubility, excessive temperatures can risk chemical degradation of the lipid. A controlled, gentle warming is a pragmatic approach to aid dissolution without compromising the integrity of the compound.

Solubility in Ethanol

Ethanol is another widely used solvent for DC-Cholesterol HCl, particularly favored in protocols where the lipid solution will be subsequently hydrated to form liposomes.[8] Its miscibility with water and lower toxicity compared to other organic solvents make it an ideal choice for in vivo applications.[8]

Quantitative Solubility Data in Ethanol

DC-Cholesterol HCl exhibits significantly higher solubility in ethanol compared to DMSO.

Supplier/SourceMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Tocris Bioscience10.7520
Cayman Chemical>10Not specifiedMethanol, a similar alcohol, is also listed.
Avanti Polar Lipids5Not specified
Protocol for Dissolving DC-Cholesterol HCl in Ethanol

This protocol is optimized for preparing ethanol stock solutions of DC-Cholesterol HCl, often as a precursor to liposome formation.

Materials:

  • DC-Cholesterol HCl powder

  • Anhydrous, 200-proof ethanol

  • Sterile, glass vials

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath set to 40-50°C

Step-by-Step Methodology:

  • Lipid Preparation: As with the DMSO protocol, allow the DC-Cholesterol HCl vial to reach room temperature before opening. If the lipid is supplied in a solvent like chloroform, it must first be evaporated under a stream of inert gas (nitrogen or argon) and then dried under vacuum for at least one hour.[8]

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol to the dried lipid.

  • Vortexing and Warming: Tightly seal the vial and vortex. The dissolution of cationic lipids in ethanol can be significantly enhanced by moderate heat.[8] Place the vial in a heating block or water bath set to 40-50°C and continue to vortex intermittently.

  • Sonication (If Necessary): If complete dissolution is not achieved with warming and vortexing, sonicate the vial in a water bath sonicator until the solution is clear.

  • Verification and Storage: Once fully dissolved, the solution should be clear and free of any visible particles. Store the ethanolic stock solution at -20°C in tightly sealed vials to prevent evaporation.

Rationale for Experimental Choices
  • Ethanol as the Solvent of Choice: For applications involving the formation of liposomes through methods like ethanol injection or thin-film hydration, starting with an ethanol stock is highly advantageous. Ethanol is readily miscible with aqueous buffers, facilitating the controlled precipitation of lipids to form vesicles.[8]

  • Moderate Heating: The application of moderate heat (40-50°C) increases the kinetic energy of both the solvent and solute molecules, overcoming the intermolecular forces within the lipid's crystal structure and promoting dissolution.[8] This is a standard and effective technique for dissolving lipids in alcohols.[9]

Visualizing the Dissolution Workflows

To provide a clear, at-a-glance understanding of the dissolution processes for both DMSO and ethanol, the following workflows have been diagrammed using Graphviz.

DMSO_Dissolution_Workflow start Start: DC-Cholesterol HCl Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Lipid equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex sonicate Sonicate (5-10 min bursts) vortex->sonicate inspect Visually Inspect for Particulates sonicate->inspect optional_warm Optional: Gentle Warming (37-40°C) inspect->optional_warm Particulates Remain   clear_solution Clear, Homogenous Solution inspect->clear_solution  Dissolved optional_warm->sonicate storage Store at -20°C (Aliquot) clear_solution->storage

Caption: Workflow for dissolving DC-Cholesterol HCl in DMSO.

Ethanol_Dissolution_Workflow start Start: DC-Cholesterol HCl Powder/Film add_ethanol Add Anhydrous Ethanol start->add_ethanol vortex_warm Vortex with Moderate Heat (40-50°C) add_ethanol->vortex_warm inspect Visually Inspect for Particulates vortex_warm->inspect sonicate Sonicate (If Necessary) inspect->sonicate Particulates Remain   clear_solution Clear, Homogenous Solution inspect->clear_solution  Dissolved sonicate->vortex_warm storage Store at -20°C clear_solution->storage Solvent_Selection_Logic start Application Goal? in_vitro In Vitro Screening/ High-Concentration Stock start->in_vitro  High-concentration stock needed lnp_formulation Liposome/LNP Formulation start->lnp_formulation  Preparing for hydration/delivery system use_dmso Use DMSO in_vitro->use_dmso use_ethanol Use Ethanol lnp_formulation->use_ethanol

Caption: Decision logic for solvent selection.

Conclusion and Best Practices

The effective solubilization of DC-Cholesterol HCl is a foundational step for its successful application in research and drug development. While both DMSO and ethanol are viable solvents, their use cases are distinct. Ethanol is the preferred solvent for applications involving the formulation of delivery vehicles due to its higher solubility for DC-Cholesterol HCl and its biocompatibility. DMSO, on the other hand, serves as a useful solvent for preparing concentrated stock solutions for in vitro studies.

Key Takeaways for the Researcher:

  • Always use anhydrous solvents to prevent premature aggregation of the lipid.

  • Employ mechanical and thermal energy (sonication and gentle warming) to facilitate complete dissolution, especially for ethanol-based solutions.

  • Store stock solutions at -20°C and minimize freeze-thaw cycles by preparing single-use aliquots.

  • The choice of solvent is application-dependent. Carefully consider the downstream experimental steps when selecting between DMSO and ethanol.

By adhering to these principles and protocols, researchers can ensure the consistent and reliable preparation of DC-Cholesterol HCl solutions, paving the way for robust and reproducible results in the development of next-generation lipid-based therapeutics.

References

  • ResearchGate. (2017, April 10). How stable is cholesterol in DMSO and Ethanol?. Retrieved from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Solubility of cholesterol in lipid membranes and the formation of immiscible cholesterol plaques at high cholesterol concentrations. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solubility of cholesterol in some alcohols from 293.15 to 318.15 K. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). DC-Cholesterol∙HCl. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Procedure for Preparation of Cationic Lipid/Oligomer Complex. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Procedure for Preparation of Cationic Lipid/Oligomer Complex. Retrieved from [Link]

  • ResearchGate. (2025, July 23). What is the solution for dissolving cholesterol?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DC-Cholesterol. PubChem Compound Summary for CID 171382232. Retrieved from [Link].

Sources

DC-Cholesterol HCl: Physicochemical Profiling and Ionization Dynamics in Lipid Nanoparticle Formulations

[1][2]

Executive Summary

DC-Cholesterol HCl (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride) represents a foundational cationic lipid in the history of non-viral gene delivery.[1][2] Unlike modern "ionizable" lipids optimized for hepatic delivery (e.g., DLin-MC3-DMA), DC-Cholesterol exhibits a distinct physicochemical profile characterized by a higher pKa (~7.8).[1][2] This whitepaper provides a rigorous analysis of its ionization dynamics, resolving common structural misconceptions and detailing the experimental methodologies required to validate its charge profile in liposomal and Lipid Nanoparticle (LNP) systems.

Chemical Architecture & Structural Logic[1][2]

The Tertiary Amine Distinction

A prevalent misconception in commercial literature is the classification of DC-Cholesterol as a "quaternary ammonium" lipid. This is chemically inaccurate. DC-Cholesterol possesses a tertiary amine headgroup (

12
  • Quaternary Lipids (e.g., DOTAP): Possess four carbon substituents on the nitrogen.[1] The charge is permanent and pH-independent.[1][2]

  • DC-Cholesterol: Possesses three carbon substituents and one lone pair (in free base form).[1][2][3] It becomes a cationic salt only upon protonation (

    
    ).[1][2]
    

Commercial Form: It is supplied as the hydrochloride salt (HCl), meaning the tertiary amine is pre-protonated. In aqueous solution, this proton can dissociate depending on the bulk pH and the lipid's pKa.

Visualization: Protonation Equilibrium

The following diagram illustrates the equilibrium between the protonated (cationic) and deprotonated (neutral) states of DC-Cholesterol.

DC_Chol_IonizationSaltDC-Cholesterol HCl(Solid State)CationicCationic State (Protonated)pH < pKaCharge: +1Salt->CationicDissolution inAqueous BufferNeutralNeutral State (Deprotonated)pH > pKaCharge: 0Cationic->NeutralDeprotonation(- H+)

Figure 1: The ionization equilibrium of DC-Cholesterol.[1][2][4] Unlike permanently charged lipids, DC-Cholesterol transitions between cationic and neutral states, governed by the Henderson-Hasselbalch equation.[1]

The Ionization Profile[5][6]

The pKa Value

Experimental consensus places the apparent pKa of DC-Cholesterol in liposomal formulations at approximately 7.8 .[5]

This value is critical for two reasons:

  • Physiological pH (7.4): Since

    
    , DC-Cholesterol remains predominantly protonated (cationic)  in the bloodstream.[1] This contrasts with modern ionizable lipids (pKa ~6.4), which are designed to be neutral at pH 7.4 to minimize toxicity and immune clearance.[1]
    
  • Endosomal pH (5.0 - 6.0): As the LNP enters the endosome, DC-Cholesterol remains fully charged.[1][2] While it facilitates interaction with the anionic endosomal membrane, it lacks the dramatic "switch" from neutral to positive that drives the extensive endosomal disruption seen with lower-pKa lipids.

Comparative Ionization Table

The table below contrasts DC-Cholesterol with other standard lipids to contextualize its behavior.[1][2]

LipidClassHeadgroup StructurepKa (Apparent)Charge at pH 7.4Charge at pH 5.0
DC-Cholesterol Cationic (Titratable)Tertiary Amine~7.8 Positive (+) Positive (+)
DOTAP Cationic (Permanent)Quaternary AmmoniumN/A (Always +)Positive (+)Positive (+)
DLin-MC3-DMA IonizableTertiary Amine~6.4Neutral (0)Positive (+)
ALC-0315 IonizableTertiary Amine~6.1Neutral (0)Positive (+)
Impact on Formulation Stability

Because DC-Cholesterol retains a positive charge at neutral pH, LNPs formulated with it often exhibit:

  • High Zeta Potential: Typically > +30 mV at pH 7.4.[1]

  • Colloidal Instability: Prone to aggregation in serum due to interaction with negatively charged serum proteins (opsonization).[1]

  • Toxicity: Higher cytotoxicity compared to neutral-surface LNPs due to membrane disruption of non-target cells.[1][2]

Experimental Determination of pKa

To validate the pKa of DC-Cholesterol in a specific formulation (e.g., DC-Chol/DOPE), the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) Assay is the industry standard.[1][2] TNS is non-fluorescent in water but highly fluorescent when bound to a positively charged lipid interface.[1]

Protocol: TNS Fluorescence Titration[1][2]

Reagents:

  • Buffer Series: 10 mM HEPES/MES/Ammonium Acetate buffers adjusted to pH range 2.5 – 11.0 (in 0.5 increments).

  • TNS Stock: 300 µM in DMSO.

  • LNP Sample: Formulated DC-Cholesterol liposomes (diluted to ~20-100 µM lipid).

Workflow:

  • Preparation: Aliquot 100 µL of each pH buffer into a black 96-well plate.

  • Sample Addition: Add LNP sample to each well (final lipid conc. ~10 µM).

  • Probe Addition: Add TNS (final conc. ~1-2 µM).

  • Incubation: Incubate for 10 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence (Ex: 321 nm, Em: 445 nm).

Data Analysis: Plot Fluorescence Intensity vs. pH. The curve will be sigmoidal. The pKa is defined as the pH value at which fluorescence intensity is 50% of the maximum (inflection point).[6]

Visualization: TNS Assay Logic

TNS_Assaycluster_mechanismFluorescence MechanismStartStart: Formulated LNP(DC-Chol/DOPE)BufferprepPrepare Buffer Series(pH 2.5 - 11.0)Start->BufferprepMixMix LNP + Buffer + TNS ProbeBufferprep->MixLowPHLow pH (< pKa)Lipid Protonated (+)TNS Binds -> High SignalMix->LowPHAcidic WellsHighPHHigh pH (> pKa)Lipid Neutral (0)TNS Unbound -> Low SignalMix->HighPHBasic WellsReadMeasure Fluorescence(Ex 321nm / Em 445nm)LowPH->ReadHighPH->ReadCalcSigmoidal FitCalculate Inflection Point (pKa)Read->Calc

Figure 2: Workflow and mechanistic logic of the TNS pKa determination assay. The fluorescence signal acts as a direct proxy for the surface charge density of the nanoparticle.

References

  • Zhi, D., et al. (2010).[1] "The headgroup evolution of cationic lipids for gene delivery." Bioconjugate Chemistry. Link[1][2]

  • Jayaraman, M., et al. (2012).[1] "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition. Link (Reference for pKa comparison method).[1][2]

  • Gao, X.[1] & Huang, L. (1991).[1] "A novel cationic liposome reagent for efficient transfection of mammalian cells." Biochemical and Biophysical Research Communications. Link (Original description of DC-Cholesterol).[1][2]

  • Cayman Chemical. "DC-Chol (hydrochloride) Product Information."[1][2] Link

  • Avanti Polar Lipids. "DC-Cholesterol HCl Technical Data." Link[1][2]

Technical Guide: History, Development, and Application of DC-Cholesterol in Transfection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the development and application of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) . First synthesized by Gao and Huang in 1991, DC-Cholesterol represents a pivotal shift in non-viral gene delivery—moving away from toxic quaternary ammonium lipids (e.g., DOTMA) toward metabolizable, cholesterol-based tertiary amines. This guide details its chemical architecture, the critical role of the helper lipid DOPE, and provides a self-validating protocol for liposome formulation.

Part 1: The Genesis of DC-Cholesterol

The Historical Bottleneck (Pre-1991)

Before 1991, cationic liposome-mediated transfection (lipofection) relied heavily on lipids like DOTMA (Lipofectin). While effective, these early reagents possessed permanently charged quaternary ammonium headgroups. This permanent positive charge caused two significant failures:

  • High Cytotoxicity: The inability to deprotonate led to membrane disruption in non-target organelles (PKC inhibition).

  • Serum Instability: Permanent cationic charges attracted serum opsonins (e.g., albumin), leading to rapid clearance in vivo.

The Gao & Huang Breakthrough

In their seminal 1991 study, Gao and Huang hypothesized that a tertiary amine headgroup linked to a cholesterol backbone would solve these issues.

  • Metabolizability: The carbamoyl ester bond is hydrolyzable, reducing accumulation toxicity.

  • pH-Sensitivity: The tertiary amine (pKa ~ 8.0) allows the lipid to be neutral at physiological pH (reducing serum interaction) but protonated in the acidic endosome (pH 5.0–6.0), triggering cargo release.

Part 2: Molecular Architecture & Mechanism

The efficacy of DC-Cholesterol is not intrinsic; it is an emergent property of its combination with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .

Structure-Function Analysis
ComponentChemical FeatureFunctional Role
Headgroup Tertiary Amine (Dimethylaminoethane)pH Sensor: Protonates in the endosome (

), increasing cationic charge density to destabilize the endosomal membrane.
Linker Carbamoyl BondStability & Safety: More stable than esters in serum, but biodegradable intracellularly.
Tail Cholesterol SkeletonRigidity: Provides mechanical stability to the liposome bilayer, preventing premature leakage of DNA/RNA.
The "Endosomal Escape" Mechanism

Unlike polymer vectors (e.g., PEI) that rely solely on the "Proton Sponge" effect, DC-Cholesterol relies on Lipid Phase Transition .

  • Uptake: The lipoplex enters via endocytosis.

  • Acidification: Endosomal pH drops to ~5.5.

  • Protonation: DC-Chol becomes fully ionized.

  • Phase Flip (The Critical Step): The helper lipid DOPE has a cone shape that favors the Inverted Hexagonal Phase (

    
    ) . At neutral pH, DC-Chol stabilizes DOPE in a bilayer (
    
    
    
    ). When DC-Chol protonates, it interacts with anionic endosomal lipids, releasing DOPE to undergo the
    
    
    transition. This fuses the liposome with the endosome, releasing the genetic cargo.[1]
Visualization: Mechanism of Action

EndosomalEscape Lipoplex DC-Chol/DOPE Lipoplex (Neutral pH 7.4) Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis Endosome Early Endosome (pH dropping) Endocytosis->Endosome Protonation Acidification (pH 5.5) DC-Chol Tertiary Amine Protonates Endosome->Protonation Interaction Ion-Pairing with Anionic Endosomal Lipids Protonation->Interaction Charge Increase PhaseTrans DOPE Transition (Bilayer L_a -> Hexagonal H_II) Interaction->PhaseTrans Destabilization Release Membrane Fusion & Cytosolic DNA Release PhaseTrans->Release Fusion

Caption: The pH-triggered activation pathway of DC-Chol/DOPE liposomes leading to endosomal escape.

Part 3: Formulation Science (Experimental Protocol)

Directive: The following protocol uses the Thin Film Hydration method. This is the gold standard for research-grade synthesis as it ensures uniform lipid mixing.

Reagents Required
  • DC-Cholesterol: (Stored at -20°C, under Argon).

  • DOPE: (Stored at -20°C, oxidation sensitive).

  • Solvent: Chloroform (HPLC Grade).

  • Hydration Buffer: Sterile Water or 5% Dextrose (Avoid PBS/Saline during hydration; high salt promotes aggregation).

Step-by-Step Synthesis Protocol

Step 1: Molar Ratio Calculation Calculate a 1:1 molar ratio of DC-Chol to DOPE.

  • Note: A 1:1 ratio maximizes fusogenicity. A 3:2 ratio (excess DC-Chol) increases stability but may lower transfection efficiency in hard-to-transfect cells.

Step 2: Lipid Film Formation

  • Dissolve DC-Chol and DOPE separately in Chloroform to 10 mg/mL.

  • Mix aliquots into a round-bottom glass tube.

  • Evaporate solvent under a stream of Nitrogen gas while rotating the tube.

  • Critical Step: Desiccate under vacuum for 2-4 hours to remove trace chloroform (solvent residues cause cytotoxicity).

Step 3: Hydration

  • Add sterile water to achieve a final total lipid concentration of 1 mg/mL.

  • Vortex Vigorously for 2 minutes. The solution should turn cloudy (formation of Multilamellar Vesicles - MLVs).

  • Incubate at 37°C for 15 minutes.

Step 4: Size Reduction (Sonication)

  • Sonicate using a bath sonicator (10-15 mins) or probe sonicator (pulsed) until the solution becomes transparent/opalescent.

  • Target Size: 80–120 nm (Small Unilamellar Vesicles - SUVs).

  • QC Check: If the solution remains milky white, the particles are too large (>200nm) and will not transfect efficiently.

Visualization: Formulation Workflow

FormulationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Film Formation cluster_2 Phase 3: Vesicle Formation Weigh Weigh Lipids (DC-Chol + DOPE) Mix Dissolve in Chloroform Weigh->Mix Dry N2 Stream Drying (Rotate Tube) Mix->Dry Vacuum Vacuum Desiccation (2-4 Hours) Dry->Vacuum Hydrate Hydrate (Water/Dextrose) Avoid Saline! Vacuum->Hydrate Sonicate Sonicate Hydrate->Sonicate Filter 0.2um Filtration (Sterilization) Sonicate->Filter

Caption: Step-by-step workflow for generating transfection-grade DC-Chol/DOPE liposomes.

Part 4: Comparative Performance Data

DC-Cholesterol is often compared to DOTAP (quaternary) and modern Ionizable Lipids (DLin-MC3-DMA).

Comparison Table
FeatureDC-CholesterolDOTAPIonizable Lipids (LNPs)
Charge @ pH 7.4 Partial Positive / NeutralHighly PositiveNeutral
Toxicity Low/ModerateHighLow
Serum Stability ModerateLow (Aggregates)High
Primary Utility In vitro (Adherent cells), In vivo (Lung/Tumor injection)In vitro (Robust cell lines)In vivo (Systemic delivery/Vaccines)
Cost LowLowHigh
Transfection Optimization (N/P Ratio)

The Nitrogen-to-Phosphate (N/P) ratio is the critical variable for transfection.

  • Low N/P (< 2:1): Unstable complexes, poor uptake.

  • Optimal N/P (3:1 - 5:1): Positive surface charge ensures binding to the anionic cell membrane.

  • High N/P (> 10:1): High cytotoxicity due to excess free cationic lipids.

References

  • Gao, X., & Huang, L. (1991). A novel cationic liposome reagent for efficient transfection of mammalian cells. Biochemical and Biophysical Research Communications.

  • Farhood, H., et al. (1995). The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer. Biochimica et Biophysica Acta.

  • Croda Pharma. Cholesterol: Enhancing stability and efficacy in lipid-based drug delivery.[2] Whitepaper.

  • Zhi, D., et al. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. International Journal of Pharmaceutics.

Sources

Methodological & Application

formulating DC-Chol/DOPE cationic liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulating DC-Chol/DOPE Cationic Liposomes for Efficient Gene Delivery

Abstract

This technical guide details the formulation, preparation, and characterization of cationic liposomes composed of DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). While DC-Chol provides the electrostatic capacity to condense nucleic acids, DOPE acts as a critical "helper lipid," facilitating endosomal escape via pH-dependent phase transition. This protocol utilizes the Thin-Film Hydration method, optimized for high-transfection efficiency and reproducibility in research environments.

Introduction & Mechanistic Rationale

The efficacy of cationic liposomes in gene delivery relies on a delicate balance between DNA binding (compaction) and intracellular release.[1][2]

  • DC-Chol (The Binder): A cholesterol derivative with a tertiary amine headgroup. At physiological pH, it carries a positive charge, allowing it to bind negatively charged phosphate backbones of DNA/RNA, forming "lipoplexes." Unlike quaternary ammonium lipids (e.g., DOTAP), DC-Chol is metabolizable and generally exhibits lower cytotoxicity [1].

  • DOPE (The Fusogen): A neutral phospholipid with a cone-shaped geometry. Under acidic conditions (pH < 6.0, found in late endosomes), DOPE undergoes a structural transition from a stable lamellar phase (

    
    ) to an inverted hexagonal phase (
    
    
    
    ). This transition destabilizes the endosomal membrane, promoting fusion and releasing the genetic payload into the cytosol [2].[1]
Mechanistic Pathway: The "Proton Sponge" Alternative

Unlike polyethylenimine (PEI) which acts as a proton sponge, DC-Chol/DOPE systems rely on membrane fusion.

G Lipoplex Lipoplex Formation (DC-Chol binds DNA) Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis Endosome Endosomal Entrapment (pH 7.4 -> 5.5) Endocytosis->Endosome PhaseTrans DOPE Phase Transition (Lamellar -> Hexagonal II) Endosome->PhaseTrans Acidification Escape Endosomal Escape (Membrane Fusion) PhaseTrans->Escape Membrane Destabilization Expression Nuclear Entry & Gene Expression Escape->Expression

Figure 1: Mechanism of Action. The fusogenic property of DOPE is triggered by endosomal acidification, critical for payload release.

Material Selection & Molar Ratios

The molar ratio of cationic lipid to helper lipid is a critical quality attribute (CQA).

ComponentRoleStandard Molar RatioRationale
DC-Chol Cationic Charge / DNA Binding1Provides + charge for complexation.
DOPE Endosomal Escape / Helper1 (or 2)Ratios of 1:1 or 1:2 (DC-Chol:DOPE) are optimal.[3][4][5] Excess DOPE (1:2) often yields higher transfection in serum-containing media [3].[5]

Reagents Required:

  • DC-Chol (Powder, stored at -20°C)

  • DOPE (Powder or Chloroform solution, stored at -20°C)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade) - Optional, for solubility

  • HEPES Buffer (20mM, pH 7.[6]4) or Sterile Water (Nuclease-free)

  • Nitrogen or Argon gas stream[7]

Protocol: Liposome Preparation (Thin-Film Hydration)

This method ensures homogenous mixing of lipids at the molecular level before hydration.

Step 1: Lipid Solubilization & Mixing[6][7]
  • Stock Solutions: Prepare 10 mg/mL stock solutions of DC-Chol and DOPE in Chloroform.

  • Mixing: In a clean, round-bottom glass flask, mix the lipids to achieve a 1:1 Molar Ratio .

    • Calculation: MW of DC-Chol ≈ 537 g/mol ; MW of DOPE ≈ 744 g/mol .

    • Example: To make 10 µmol total lipid: Mix 2.69 mg DC-Chol and 3.72 mg DOPE .

Step 2: Film Formation (Critical Step)
  • Evaporation: Attach the flask to a Rotary Evaporator. Rotate at ~100-150 rpm in a 30°C water bath under vacuum.

  • Drying: Evaporate solvent until a thin, dry lipid film forms on the flask walls.

  • Desiccation: Place the flask under high vacuum (desiccator) for overnight (or min. 4 hours) to remove trace chloroform. Note: Residual solvent is cytotoxic.

Step 3: Hydration
  • Add Buffer: Add 1.0 mL of sterile 20mM HEPES (pH 7.4) or sterile water. Avoid PBS at this stage (high salt can hinder sizing).

  • Agitation: Vortex vigorously for 2-3 minutes. The film should peel off, forming a cloudy suspension (Multilamellar Vesicles - MLVs).

  • Rest: Allow the suspension to hydrate at room temperature for 30 minutes.

Step 4: Sizing (Sonication vs. Extrusion)

Choose one method based on equipment availability.

  • Method A: Probe Sonication (Fast, for small volumes)

    • Place flask on ice.

    • Sonicate in short bursts (e.g., 10s on, 10s off) for 5-10 minutes until the solution becomes transparent/opalescent .

    • Caution: Do not overheat the lipids. Titanium particles from the probe must be removed via centrifugation.

  • Method B: Extrusion (Gold Standard for Uniformity)

    • Pass the MLV suspension 11-21 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

    • Result: Unilamellar Vesicles (LUVs) with PDI < 0.2.

Protocol: Lipoplex Formation (Transfection)

The formation of the Liposome-DNA complex (Lipoplex) is thermodynamically driven by electrostatic interaction.

  • Dilution:

    • Tube A: Dilute plasmid DNA (pDNA) in serum-free medium (e.g., Opti-MEM) or 5% Glucose.

    • Tube B: Dilute DC-Chol/DOPE liposomes in the same medium.

  • Complexation:

    • Add Tube A to Tube B (DNA into Lipid).

    • Target N/P Ratio (Nitrogen to Phosphate): Usually 3:1 to 5:1 .

      • Rough Guide: 1 µg DNA per 3-6 µg of Lipid mixture.

  • Incubation: Incubate at Room Temperature for 15-20 minutes .

    • Visual Check: Solution may become slightly hazy but should not precipitate.

Quality Control & Troubleshooting

Target Specifications:

  • Zeta Potential: +30 to +50 mV (Essential for cell binding).

  • Size (DLS): 100 - 150 nm (Liposomes); 150 - 250 nm (Lipoplexes).

  • PDI: < 0.3 (Indicates monodisperse population).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Precipitation upon mixing Ionic strength too highUse 5% Glucose or Opti-MEM instead of PBS/Saline for complexation.
Low Transfection Efficiency Liposomes too oldCationic liposomes are unstable over months. Use within 2-3 weeks of hydration.
High Cytotoxicity Too much lipid or residual solventOptimize N/P ratio (lower lipid amount); Ensure overnight vacuum drying.
Cloudy Liposomes after Sonication Incomplete sizingSonicate longer or check if lipid concentration is too high (>10mg/mL).

References

  • Gao, X., & Huang, L. (1991). A novel cationic liposome reagent for efficient transfection of mammalian cells.[8] Biochemical and Biophysical Research Communications, 179(1), 280–285.[8]

  • Farhood, H., Serbina, N., & Huang, L. (1995). The role of dioleoylphosphatidylethanolamine in cationic liposome mediated gene transfer.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 289–295.

  • Avanti Polar Lipids. Preparation of Liposomes & Transfection of Cells. Technical Protocols.

Sources

Application Notes and Protocols: DC-Cholesterol HCl for High-Efficiency mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Delivery in mRNA Therapeutics

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in modern medicine. The ability to rapidly design and synthesize vaccines and therapeutics for a myriad of diseases holds immense promise. However, the efficacy of these powerful molecules is intrinsically linked to their successful delivery into target cells. Naked mRNA is highly susceptible to degradation by nucleases and, due to its size and negative charge, cannot efficiently cross the cell membrane.[1] This is where lipid nanoparticle (LNP) technology, and specifically the role of cationic lipids like 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride (DC-Cholesterol HCl), becomes paramount.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of formulating, characterizing, and utilizing DC-Cholesterol HCl-based LNPs for mRNA delivery. We will delve into the mechanistic rationale behind formulation choices, provide detailed, field-proven protocols, and offer insights to ensure the development of stable, potent, and reproducible mRNA delivery systems.

The Architecture of an Effective mRNA-LNP Delivery Vehicle

An mRNA-LNP is a multi-component system meticulously designed to protect the mRNA payload, facilitate cellular uptake, and ensure its release into the cytoplasm where it can be translated into the therapeutic protein.[1][2] The core components typically include:

  • Ionizable Cationic Lipid: At the heart of the LNP is the ionizable lipid. In our focus, DC-Cholesterol HCl serves this critical role. Its tertiary amine group has a pKa around 7.8, meaning it is protonated and positively charged at a physiological pH.[3] This positive charge is crucial for the initial electrostatic interaction and complexation with the negatively charged mRNA backbone during the formulation process.[4]

  • Helper Lipids: These are structurally essential lipids that contribute to the overall stability and fusogenicity of the LNP.[5]

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A cone-shaped lipid that promotes the formation of a hexagonal II phase, which is thought to facilitate the disruption of the endosomal membrane and the release of mRNA into the cytoplasm.[3][5]

    • Distearoylphosphatidylcholine (DSPC): A more cylindrical-shaped lipid that provides greater stability to the lipid bilayer, which is crucial for the in vivo performance of the LNP.[5][6]

  • Cholesterol: A fundamental component of mammalian cell membranes, cholesterol is incorporated into LNPs to enhance their stability, rigidity, and in vivo circulation time.[3][5][7] It helps to fill the gaps between the other lipid molecules, reducing the permeability of the lipid bilayer and preventing the leakage of the encapsulated mRNA.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to provide a hydrophilic shield on the surface of the LNP.[6][7] This PEG layer prevents the aggregation of nanoparticles and reduces their recognition and clearance by the immune system, thereby prolonging their circulation time in the body.[1][7]

The precise molar ratio of these components is a critical parameter that must be empirically optimized to achieve the desired particle size, stability, and transfection efficiency.

The Mechanism of DC-Cholesterol HCl Mediated mRNA Delivery

The journey of an mRNA-LNP from injection to protein expression is a multi-step process, with the cationic nature of DC-Cholesterol playing a pivotal role in overcoming key cellular barriers.

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle called an endosome.[1][6][8]

  • Endosomal Escape: This is arguably the most critical and challenging step in mRNA delivery. As the endosome matures, its internal environment becomes progressively more acidic.[6] The ionizable nature of DC-Cholesterol is key here. In the acidic environment of the late endosome, the tertiary amine group of DC-Cholesterol becomes protonated, leading to a net positive charge on the LNP.[] This positive charge is thought to facilitate the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.[8][] This process is often referred to as the "proton sponge effect".[8]

  • Cytoplasmic Translation: Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the protein of interest, for instance, a viral antigen in the case of a vaccine.

The following diagram illustrates the cellular uptake and endosomal escape pathway of a DC-Cholesterol based mRNA-LNP.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP mRNA-LNP (DC-Cholesterol based) Endosome LNP inside Endosome LNP->Endosome Endocytosis Ribosome Ribosome Protein Antigen Protein Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Endosome->mRNA Endosomal Escape (DC-Cholesterol Mediated)

Caption: Cellular uptake and endosomal escape of a DC-Cholesterol mRNA-LNP.

Experimental Protocols

Preparation of In Vitro Transcribed (IVT) mRNA

High-quality mRNA is the foundation of a successful vaccine. The following protocol outlines the key steps for producing IVT mRNA.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (NTPs)

  • Capping reagent (e.g., anti-reverse cap analog, ARCA)

  • Poly(A) Polymerase

  • DNase I

  • RNA purification kit

Protocol:

  • In Vitro Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the linearized DNA template, T7 RNA polymerase, NTPs, and capping reagent in the appropriate transcription buffer. For detailed reagent concentrations, refer to the manufacturer's protocol for the specific IVT kit being used.[10][11]

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNA Template Removal: Add DNase I to the reaction mixture and incubate for a further 15-30 minutes at 37°C to digest the plasmid DNA template.[12]

  • Poly(A) Tailing: Following DNase treatment, add Poly(A) Polymerase and ATP to the reaction mixture and incubate at 37°C for 30-60 minutes to add a poly(A) tail to the 3' end of the mRNA. A poly(A) tail of over 100 nucleotides is generally recommended for enhanced stability and translational efficiency.[12][13]

  • mRNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.

  • Quality Control: Assess the integrity and purity of the mRNA using gel electrophoresis and spectrophotometry (A260/A280 ratio). The integrity of the mRNA should be high, with a distinct band on the gel and minimal smearing.[14][15]

Formulation of DC-Cholesterol HCl mRNA-LNPs via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing uniform LNPs.[1][6] This protocol is based on a formulation containing the ionizable lipid SM-102, with DC-Cholesterol as a cationic helper lipid.

Materials:

  • SM-102 (ionizable lipid)

  • DOPE (helper lipid)

  • Cholesterol

  • C14-PEG-2000 (PEGylated lipid)

  • DC-Cholesterol HCl

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified IVT mRNA

  • Microfluidic mixing device

Lipid Stock Preparation:

  • Prepare individual stock solutions of SM-102, DOPE, cholesterol, C14-PEG-2000, and DC-Cholesterol HCl in ethanol at a concentration of 2 mg/mL.[16]

  • To create a complete lipid mix, combine the individual lipid stocks in a new tube. A common molar ratio for a DC-Cholesterol-containing formulation is a variation of established LNP compositions. For example, a starting point could be a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid, with a portion of the cholesterol or helper lipid molarity being substituted with DC-Cholesterol.[17] A specific protocol suggests combining 430 μL of SM-102, 90 μL of DOPE, 200 μL of cholesterol, 50 μL of C14-PEG-2000, and 230 μL of DC-Cholesterol stock solutions.[16] Vortex the solution to ensure thorough mixing.

LNP Formulation:

  • Aqueous Phase Preparation: Dilute the purified mRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.

  • Mixing and LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the ethanol and aqueous phases causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis: Immediately dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. This step is crucial as prolonged exposure to low pH can lead to lipid hydrolysis.

  • Concentration and Sterilization: Concentrate the dialyzed LNPs using an appropriate ultrafiltration device and sterilize by passing through a 0.22 µm filter.

  • Storage: Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[18] Note that mRNA vaccines have specific cold chain requirements for storage to maintain stability.[18]

The following diagram outlines the workflow for mRNA-LNP formulation.

G cluster_prep Preparation cluster_formulation Formulation cluster_final Final Product Lipids Lipid Mixture (DC-Chol, SM-102, DOPE, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA_solution mRNA in Citrate Buffer (pH 4.0) mRNA_solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Self-Assembly Final_LNP Purified mRNA-LNPs Dialysis->Final_LNP Purification & Concentration

Caption: Workflow for the formulation of mRNA-LNPs using microfluidics.

Characterization of mRNA-LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

3.3.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. This information is then used to calculate the hydrodynamic diameter and the PDI, which is a measure of the size distribution heterogeneity.

  • Protocol:

    • Dilute the LNP suspension in 1x PBS to an appropriate concentration for DLS analysis.[16]

    • Transfer the diluted sample to a clean cuvette.

    • Perform the DLS measurement using a suitable instrument (e.g., Malvern Zetasizer).[6]

  • Expected Results: For effective in vivo delivery, LNPs should typically have a mean diameter of 80-150 nm with a low PDI (< 0.2) indicating a monodisperse population.[3][19]

3.3.2. Zeta Potential Measurement

  • Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field. This is used to determine the zeta potential, which is an indicator of the surface charge of the LNPs and their stability against aggregation.

  • Protocol:

    • Dilute the LNP suspension in 0.1x PBS. Using a lower ionic strength buffer is recommended to avoid charge screening effects that can lead to particle aggregation.[16]

    • Load the sample into the appropriate cell for the ELS instrument.

    • Perform the measurement.

  • Expected Results: At physiological pH (7.4), the LNPs should have a slightly negative or near-neutral zeta potential due to the PEG shield.

3.3.3. mRNA Encapsulation Efficiency

  • Principle: The Quant-iT RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence upon binding to RNA. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.[3][6]

  • Protocol:

    • Prepare a standard curve using the provided RNA standard.

    • In a 96-well plate, prepare two sets of diluted LNP samples in TE buffer.

    • To one set of samples, add a solution of 2% Triton X-100 in TE buffer to lyse the LNPs and release the encapsulated mRNA.[3][20]

    • To the other set, add only TE buffer to measure the amount of unencapsulated (surface-associated) mRNA.

    • Incubate the plate for 10 minutes at 37°C.[3]

    • Add the RiboGreen reagent to all wells.

    • Measure the fluorescence using a plate reader (Excitation: ~485 nm; Emission: ~528 nm).[3]

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

  • Expected Results: A high encapsulation efficiency (>90%) is desirable to ensure an adequate mRNA payload is delivered.

Table 1: Summary of Key LNP Characterization Parameters

ParameterTechniquePurposeTypical Target Values
Particle Size Dynamic Light Scattering (DLS)Determines the hydrodynamic diameter of the LNPs.80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the heterogeneity of the particle size distribution.< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates the surface charge and colloidal stability of the LNPs.Near-neutral to slightly negative at pH 7.4
Encapsulation Efficiency RiboGreen AssayQuantifies the percentage of mRNA successfully encapsulated within the LNPs.> 90%

In Vitro Transfection and Expression Analysis

To validate the functionality of the formulated mRNA-LNPs, an in vitro transfection experiment is performed.

Protocol:

  • Cell Culture: Plate target cells (e.g., HEK293T or dendritic cells) in a suitable culture plate and allow them to adhere overnight.[6]

  • Transfection: Add the mRNA-LNPs (containing a reporter gene like GFP or luciferase) to the cells at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours.

  • Expression Analysis:

    • For GFP-encoding mRNA, visualize the expression of the fluorescent protein using fluorescence microscopy.

    • For luciferase-encoding mRNA, lyse the cells and measure the luciferase activity using a luminometer.[3]

  • Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to assess any potential toxicity of the LNP formulation.[3][6]

Troubleshooting and Considerations

  • Low Encapsulation Efficiency: This could be due to suboptimal lipid ratios, poor quality mRNA, or issues with the mixing process. Re-optimize the lipid formulation and ensure the mRNA is intact.

  • Large Particle Size or High PDI: This may indicate particle aggregation. Ensure the use of a PEGylated lipid and proper dialysis to remove ethanol. The flow rates during microfluidic mixing can also be adjusted.

  • Low Transfection Efficiency: This could be a result of poor endosomal escape. The ratio of the ionizable lipid (DC-Cholesterol) to helper lipids (like DOPE) can be adjusted to enhance fusogenicity. Also, confirm the integrity and quality of the mRNA.

  • Cytotoxicity: High concentrations of cationic lipids can be toxic.[21] If cytotoxicity is observed, the concentration of DC-Cholesterol may need to be optimized, or a less toxic ionizable lipid could be considered.

Conclusion

DC-Cholesterol HCl is a valuable tool in the arsenal of mRNA delivery technologies. Its ability to facilitate efficient endosomal escape is a key determinant of the potency of mRNA vaccines and therapeutics. By understanding the principles behind LNP formulation and meticulously following optimized protocols for production and characterization, researchers can develop robust and effective delivery systems to unlock the full potential of mRNA technology.

References

  • Current time information in Washington, DC, US. (n.d.). Google.
  • Guesdon, W., et al. (2021). In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA. MDPI.
  • Li, M., et al. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols.
  • Zhang, Y., et al. (2021). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. Pharmaceutics.
  • Li, Y., et al. (2023). Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines. Journal of Nanobiotechnology.
  • van der Koog, L., et al. (2022). Cholesterol in mRNA‐Lipid Nanoparticles can be Replaced with the Synthetic Mycobacterial Monomycoloyl Glycerol Analogue MMG‐1. Angewandte Chemie International Edition.
  • Chen, Y., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv.
  • Li, Y., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. International Journal of Nanomedicine.
  • Tateshita, N., et al. (2023). Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice. ResearchGate.
  • DC-Cholesterol Liposomes for DNA/RNA Delivery. (n.d.). CD Bioparticles.
  • Formulation Strategies for mRNA Vaccines and Therapeutics. (n.d.). Sigma-Aldrich.
  • Lipid Nanoparticle Formulation and Development for mRNA Vaccine Delivery. (n.d.). CD Bioparticles.
  • Wang, Y., et al. (2022). Lipid Nanoparticle-Based Delivery System: A Competing Place for mRNA Vaccines. ACS Omega.
  • S. D. Lokugamage, et al. (2024). Cationic cholesterol-dependent LNP delivery to lung stem cells, the liver, and heart. PNAS.
  • Lipid Nanoparticle-Mediated Delivery of mRNA Therapeutics and Vaccines. (n.d.). Trends in Molecular Medicine.
  • How Lipid Nanoparticles (LNPs) Dutifully Deliver mRNA. (2021). YouTube.
  • Damase, T. R., et al. (2023). In Vitro Transcribed RNA-Based Platform Vaccines: Past, Present, and Future. Vaccines.
  • Al-Hakeim, H. K., et al. (2023). Development of Nanopackaging for Storage and Transport of Loaded Lipid Nanoparticles. Pharmaceutics.
  • Lee, R. J., et al. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews.
  • DC-Cholesterol∙HCl | 166023-21-8. (n.d.). Avanti Polar Lipids.
  • Endosomal escape: A bottleneck for LNP-mediated therapeutics. (2024). PNAS.
  • An Overview Of In Vitro Transcription-Based mRNA Production. (n.d.). Advancing RNA.
  • Santos, A. C., et al. (2021). Development and Characterization of RNA-loaded Lipid Nanoparticles prepared by Microfluidics Technique. sistema Fenix.
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  • Why Is Endosomal Escape Critical in LNP Drug Delivery?. (n.d.). BOC Sciences.
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  • Overview of In Vitro Transcription. (n.d.). Thermo Fisher Scientific - US.
  • Gkeka, P., et al. (2022). Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release. Langmuir.
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siRNA transfection protocol using DC-Cholesterol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to siRNA Transfection Using DC-Cholesterol-Based Cationic Liposomes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) for small interfering RNA (siRNA) delivery. We will delve into the mechanistic underpinnings of this delivery system, provide detailed, field-proven protocols for liposome preparation and cell transfection, and offer critical insights into optimization and troubleshooting to ensure robust and reproducible gene silencing.

The Challenge and Promise of siRNA Delivery

Small interfering RNAs (siRNAs) have emerged as powerful tools for post-transcriptional gene silencing, offering unprecedented specificity in modulating gene expression.[1] This mechanism, known as RNA interference (RNAi), holds immense therapeutic potential for a wide range of diseases.[1] However, the clinical translation of siRNA is hampered by its inherent instability and inability to efficiently cross the negatively charged cell membrane.[2] An effective delivery vehicle is therefore paramount to protect the siRNA from degradation and facilitate its entry into the cell's cytoplasm where the RNAi machinery resides.[3]

Cationic liposomes, particularly those formulated with the cholesterol derivative DC-Cholesterol, have proven to be one of the most effective non-viral vectors for this purpose.[4] They offer high delivery efficiency, good biocompatibility, and are relatively easy to prepare.[3]

Mechanism of Action: How DC-Cholesterol Delivers siRNA

The efficacy of DC-Cholesterol liposomes lies in a multi-step process driven by electrostatic interactions and lipid biology. DC-Cholesterol is a cationic derivative of cholesterol, meaning it possesses a positively charged headgroup at physiological pH.[][6][7] This positive charge is the cornerstone of its function.

The Delivery Pathway:

  • Lipoplex Formation: The negatively charged phosphate backbone of the siRNA molecule readily interacts with the positively charged DC-Cholesterol liposomes through electrostatic attraction.[3][][8] This self-assembly process results in a condensed, stable nanoparticle known as a "lipoplex."[9]

  • Cellular Association: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of the cell membrane.[8]

  • Internalization: The lipoplex is internalized by the cell primarily through endocytosis.[10] Specifically, cholesterol-rich carriers like these often utilize the caveolae/lipid-raft mediated endocytosis pathway, which can help bypass the degradative lysosomal pathway.[11]

  • Endosomal Escape: This is a critical, often rate-limiting step. Helper lipids, such as Dioleoylphosphatidylethanolamine (DOPE), are incorporated into the liposome formulation. DOPE is a fusogenic lipid that undergoes a conformational change in the acidic environment of the endosome, disrupting the endosomal membrane and facilitating the release of the siRNA into the cytoplasm.[6][12]

  • Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The RISC-siRNA complex then identifies and cleaves the target messenger RNA (mRNA), preventing its translation into protein and effectively silencing the gene.[2]

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell siRNA siRNA (- charge) Lipoplex Lipoplex Formation (Electrostatic Interaction) siRNA->Lipoplex Liposome DC-Chol/DOPE Liposome (+ charge) Liposome->Lipoplex Membrane Cell Membrane (- charge) Lipoplex->Membrane Adsorption Endosome Endosome (Acidic pH) Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (DOPE-mediated) RISC RISC Loading Cytoplasm->RISC siRNA Release Silencing mRNA Cleavage & Gene Silencing RISC->Silencing

Caption: Workflow of siRNA delivery via DC-Cholesterol/DOPE liposomes.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific research is built on protocols that are not only detailed but also inherently self-validating. This is achieved through rigorous optimization and the inclusion of appropriate controls.

Preparation of DC-Cholesterol/DOPE Liposomes

The thin-film hydration method is a common and reliable technique for preparing liposomes.[]

Materials:

  • DC-Cholesterol

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Chloroform or another suitable organic solvent

  • Sterile, RNase-free buffer (e.g., PBS or HBS)

  • Rotary evaporator

  • Sonicator or extruder

Step-by-Step Protocol:

  • Lipid Mixing: In a round-bottom flask, dissolve DC-Cholesterol and DOPE in chloroform. The molar ratio of these lipids is a critical parameter to optimize, with ratios of 1:1 and 1:2 (DC-Chol:DOPE) being effective starting points.[4]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Continue evaporation for a short period after the film appears dry to remove any residual solvent.[]

  • Hydration: Add the sterile, RNase-free buffer to the flask and hydrate the lipid film by gentle agitation (e.g., vortexing) at a temperature above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).[]

  • Size Reduction: To achieve a uniform size distribution and create small unilamellar vesicles (SUVs), which are more effective for transfection, the MLV suspension must be downsized. This can be achieved by:

    • Sonication: Using a bath or probe tip sonicator.

    • Extrusion: Repeatedly passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm). Extrusion is generally preferred as it yields a more homogenous population of liposomes.

Liposome_Preparation Start 1. Dissolve Lipids (DC-Chol & DOPE) in Chloroform Film 2. Create Thin Film (Rotary Evaporator) Start->Film Hydrate 3. Hydrate Film with Buffer (forms MLVs) Film->Hydrate Size 4. Size Reduction (Sonication/Extrusion) (forms SUVs) Hydrate->Size End Ready-to-use Liposomes Size->End

Caption: Thin-film hydration method for liposome preparation.

siRNA Transfection Protocol

This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Pre-transfection:

  • Cell Culture: One day before transfection, seed cells in your 24-well plate so they reach 70-80% confluency at the time of transfection. Healthy, actively dividing cells are crucial for high transfection efficiency.[13]

Step-by-Step Protocol:

  • siRNA Dilution: In an RNase-free microfuge tube, dilute your siRNA stock to the desired final concentration (e.g., 20-100 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Gently mix.

  • Liposome Dilution: In a separate tube, dilute the required amount of DC-Cholesterol/DOPE liposomes in 50 µL of serum-free medium. The amount of liposome depends on the desired N/P ratio. Gently mix.

  • Lipoplex Formation: Add the diluted siRNA solution to the diluted liposome solution. Do not vortex. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of lipoplexes.[15]

  • Cell Transfection: Aspirate the growth medium from the cells and add the 100 µL lipoplex solution to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, add 400 µL of complete growth medium (containing serum) to each well. It is not always necessary to remove the transfection complex, but a full medium change may reduce toxicity in sensitive cell lines.

  • Analysis: Incubate the cells for an additional 24-72 hours before analyzing for gene knockdown. The optimal time for analysis depends on the stability of the target mRNA and protein.[13]

Optimization and Self-Validation: The Key to Success

No single protocol is perfect for all cell types and gene targets.[16] Systematic optimization is essential. A properly controlled experiment serves as a self-validating system.

Key Optimization Parameters
ParameterRationale & Starting Point
DC-Chol:DOPE Molar Ratio The balance between the cationic DC-Chol (for siRNA binding) and fusogenic DOPE (for endosomal escape) is critical. Start with 1:1 or 1:2. [4]
N/P Ratio The molar ratio of positively charged nitrogens in the lipid to negatively charged phosphates in the siRNA. This affects lipoplex size, charge, and efficiency. Higher ratios can increase efficiency but also toxicity.[12] Test a range from 2.5:1 to 10:1.
siRNA Concentration Gene knockdown is dose-dependent, but excessive siRNA can lead to off-target effects and toxicity.[14] Test a range from 10 nM to 100 nM. [13]
Cell Confluency Cell division can dilute the siRNA effect. Transfecting at an optimal confluency (typically 70-80%) ensures efficient uptake without overgrowth.[13]
Incubation Time The duration of knockdown varies. Analyze mRNA levels at 24-48 hours and protein levels at 48-72 hours post-transfection.[13][14]
Mandatory Experimental Controls
Control TypePurpose
Positive Control siRNA An siRNA targeting a stably expressed housekeeping gene (e.g., GAPDH). Confirms that the transfection protocol and cellular machinery are working correctly.[13][14]
Negative Control siRNA A scrambled or non-targeting siRNA sequence. Distinguishes sequence-specific gene silencing from non-specific cellular responses to the transfection process.[13]
Mock Transfection Cells treated with the liposomes only (no siRNA). Assesses the level of cytotoxicity induced by the delivery vehicle itself.[13]
Untreated Cells Provides a baseline for normal gene and protein expression levels.[13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Knockdown Efficiency - Suboptimal N/P ratio or lipid formulation.- Low cell viability or unhealthy cells.- siRNA degradation (RNase contamination).- Inefficient endosomal escape.- Titrate the N/P ratio and test different DC-Chol:DOPE ratios.- Ensure cells are healthy and at optimal confluency.[13]- Use RNase-free reagents and techniques strictly.[14]- Optimize the amount of DOPE in the formulation.
High Cell Toxicity - N/P ratio is too high.- Lipoplex concentration is too high.- Cells are too sensitive.- Prolonged exposure to transfection complexes.- Decrease the N/P ratio and/or the siRNA concentration.[12][17]- Seed more cells or use a larger well format.- Reduce the incubation time with the lipoplexes to 4 hours, then replace with fresh media.[17]
Inconsistent Results - Variation in cell passage number or confluency.- Inconsistent preparation of liposomes or lipoplexes.- Pipetting errors.- Use cells within a consistent, low passage number range.[14]- Prepare fresh liposomes and be precise when forming lipoplexes.- Use calibrated pipettes and ensure homogenous mixing.

Conclusion

The DC-Cholesterol-based liposomal system is a robust and versatile platform for siRNA delivery. Its success hinges on a clear understanding of the underlying mechanisms, adherence to meticulous laboratory technique, and a systematic approach to optimization. By incorporating the detailed protocols and self-validating controls outlined in this guide, researchers can confidently achieve potent and specific gene silencing, paving the way for new discoveries and therapeutic innovations.

References

  • ResearchGate. DC-Chol/DOPE cationic liposomes: A comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. [Link]

  • Spandidos Publications. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. [Link]

  • National Institutes of Health (NIH). Lipid-based nanotherapeutics for siRNA delivery - PMC. [Link]

  • YouTube. Innovative siRNA Drug Delivery Systems. [Link]

  • CD Bioparticles. DC-Cholesterol Liposomes for DNA/RNA Delivery. [Link]

  • National Institutes of Health (NIH). Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PMC. [Link]

  • National Institutes of Health (NIH). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. [Link]

  • bioRxiv. Development and optimisation of cationic lipid nanoparticles for mRNA delivery. [Link]

  • MDPI. Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior. [Link]

  • PubMed. Optimization of Transfection Conditions for siRNA Screening. [Link]

  • National Institutes of Health (NIH). Optimization of cationic polymer-mediated transfection for RNA interference - PMC. [Link]

  • MDPI. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. [Link]

  • ResearchGate. Troubleshooting why validated siRNA aren't working properly, and procedural error?. [Link]

  • NanoMedicines Research Group. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Pres. [Link]

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Application Notes and Protocols for the Preparation of DC-Cholesterol Liposomes via the Thin-Film Hydration Method

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the preparation of DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) containing cationic liposomes using the robust and widely adopted thin-film hydration method. This guide is designed to provide both the theoretical underpinnings and a practical, step-by-step protocol for researchers in drug and gene delivery.

Introduction: The Significance of DC-Cholesterol Liposomes

DC-Cholesterol is a cationic derivative of cholesterol that has become a cornerstone in the formulation of non-viral gene delivery systems.[][2] Its integration into a liposomal bilayer imparts a net positive charge, which is crucial for interacting with and condensing negatively charged genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[][3] These cationic liposome-nucleic acid complexes, often termed 'lipoplexes', can effectively transfect cells, making them invaluable tools in gene therapy and vaccine development.[][4]

The advantages of using DC-Cholesterol in liposomal formulations include:

  • High Delivery Efficiency: The cationic nature of DC-Cholesterol facilitates strong interactions with the anionic cell membrane, promoting cellular uptake.[]

  • Biocompatibility and Low Toxicity: When formulated with helper lipids like natural phospholipids and cholesterol, DC-Cholesterol liposomes generally exhibit good biocompatibility and lower toxicity compared to many other cationic lipids.[]

  • Protection of Genetic Material: The liposomal structure shields the encapsulated nucleic acids from degradation by nucleases in the biological environment.[3]

  • Tunable Properties: The physicochemical properties of DC-Cholesterol liposomes, such as size, charge, and stability, can be readily modulated by adjusting the lipid composition and preparation parameters.[]

The Thin-Film Hydration Method: Principles and Rationale

The thin-film hydration technique, also known as the Bangham method, is a foundational and versatile approach for liposome preparation.[5] The process is predicated on the amphipathic nature of lipids, which drives their self-assembly into bilayered vesicles in an aqueous environment.

The core principle involves dissolving the lipid components in an organic solvent, followed by the removal of the solvent to create a thin, dry lipid film.[5][6][7] Subsequent hydration of this film with an aqueous buffer causes the lipids to swell and detach from the vessel walls, spontaneously forming multilamellar vesicles (MLVs).[8] These MLVs can then be downsized to produce smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more homogenous size distribution.[8][9]

Visualizing the Thin-Film Hydration Workflow

ThinFilmHydration cluster_prep Step 1: Lipid Preparation cluster_film Step 2: Film Formation cluster_hydrate Step 3: Hydration cluster_downsize Step 4: Downsizing (Optional) dissolve Dissolve Lipids (DC-Chol, Helper Lipids) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Homogeneous Mixture dry Dry Film under Vacuum evaporate->dry Thin Lipid Film hydrate Hydrate with Aqueous Buffer (above Tc) dry->hydrate Formation of MLVs extrude Extrusion or Sonication hydrate->extrude Homogenization final final extrude->final Final Liposome Suspension

Caption: Workflow of the thin-film hydration method for liposome preparation.

Detailed Protocol for DC-Cholesterol Liposome Preparation

This protocol describes the preparation of DC-Cholesterol liposomes with a helper lipid, dioleoylphosphatidylethanolamine (DOPE), which is often included to facilitate endosomal escape.[10]

Materials and Equipment
  • Lipids:

    • DC-Cholesterol

    • Dioleoylphosphatidylethanolamine (DOPE)

  • Solvents:

    • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4, or another buffer of choice

  • Equipment:

    • Round-bottom flask (50-100 mL)

    • Rotary evaporator with a water bath

    • Vacuum pump

    • Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

    • Syringes (gas-tight)

    • Glass vials

    • Analytical balance

Step-by-Step Methodology

Step 1: Lipid Dissolution

  • Rationale: To ensure a homogenous mixture of lipids in the final bilayer, it is essential to dissolve them in a common organic solvent.[7][8]

  • Procedure: a. Weigh the desired amounts of DC-Cholesterol and DOPE. A common molar ratio is 1:1 or 1:2 (DC-Chol:DOPE), but this can be optimized for specific applications.[4] b. Dissolve the lipids in a suitable volume of chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg of total lipid per mL of solvent.[8] c. Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.

Step 2: Thin-Film Formation

  • Rationale: The slow and controlled removal of the organic solvent under reduced pressure creates a thin, uniform lipid film on the inner surface of the flask, maximizing the surface area for subsequent hydration.[5]

  • Procedure: a. Attach the round-bottom flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 30-40°C for chloroform). c. Begin rotating the flask and gradually apply a vacuum to evaporate the solvent. The rotation ensures the formation of a uniform film. d. Once the bulk of the solvent has evaporated and a thin film is visible, continue the process for an additional 30 minutes to remove residual solvent. e. For complete removal of any remaining organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[7] This step is critical as residual solvent can affect the integrity and stability of the liposomes.

Step 3: Hydration

  • Rationale: Introducing an aqueous buffer to the dry lipid film initiates the self-assembly of lipids into multilamellar vesicles (MLVs).[8] The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc to ensure the lipids are in a fluid state, which facilitates proper vesicle formation.[8]

  • Procedure: a. Warm the aqueous buffer to a temperature above the Tc of the lipids. For most common lipids, this is typically in the range of 37-60°C. b. Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume will determine the final lipid concentration. c. Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes. Vigorous agitation is necessary to ensure the entire film is hydrated and peels off the flask wall to form a milky suspension of MLVs.[8][9]

Step 4: Downsizing (Size Homogenization)

  • Rationale: The MLVs formed during hydration are typically large and have a broad size distribution.[5] For most applications, a more uniform population of smaller vesicles is required. Extrusion is a common method to achieve this, forcing the MLV suspension through polycarbonate membranes of a defined pore size.[9]

  • Procedure: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Load the MLV suspension into one of the syringes. c. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process sequentially reduces the size and lamellarity of the vesicles. d. The resulting translucent suspension contains liposomes with a size distribution centered around the pore size of the membrane used.

Visualizing the DC-Cholesterol Liposome Structure

Caption: Schematic of a DC-Cholesterol/DOPE liposome.

Characterization of DC-Cholesterol Liposomes

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications for the intended application.

Size, Polydispersity Index (PDI), and Zeta Potential

These are fundamental physicochemical properties that influence the stability, biodistribution, and cellular uptake of liposomes.[11][12]

  • Method: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter (size) and PDI of the liposomes.[9][12] The PDI is a measure of the heterogeneity of the size distribution, with values below 0.2 generally considered acceptable for many applications. Zeta potential, a measure of the surface charge, is determined by laser Doppler velocimetry.[9][12]

  • Expected Results: For DC-Cholesterol liposomes, a positive zeta potential is expected due to the cationic nature of DC-Cholesterol.[13] The size will be dependent on the extrusion membrane pore size.

Table 1: Typical Formulation Parameters and Expected Physicochemical Properties
ParameterTypical Value/RangeRationale/Significance
Lipid Composition
DC-Chol:DOPE (molar ratio)1:1 to 1:2Influences surface charge, fusogenicity, and transfection efficiency.[4]
Total Lipid Concentration5 - 20 mg/mLAffects liposome yield and concentration of the final product.
Preparation Parameters
Hydration Temperature> Lipid Tc (e.g., 60°C)Ensures lipids are in a fluid phase for proper vesicle formation.[8]
Extrusion Membrane100 - 200 nmDetermines the final average size of the liposomes.[9]
Physicochemical Properties
Vesicle Size (Z-average)100 - 200 nmAffects circulation time and cellular uptake. Sizes below 200 nm are often preferred for efficient drug delivery.[9]
Polydispersity Index (PDI)< 0.2Indicates a homogenous and monodisperse liposome population.
Zeta Potential+30 to +60 mVA high positive charge promotes stability against aggregation and facilitates interaction with negatively charged cell membranes and nucleic acids.[14]
Encapsulation Efficiency (%EE)

Encapsulation efficiency is a critical parameter that quantifies the amount of drug or nucleic acid successfully entrapped within the liposomes relative to the total amount used.[15][16]

  • Method: The determination of %EE involves separating the encapsulated material from the unencapsulated (free) material.[16] Common separation techniques include:

    • Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex) to separate the larger liposomes from smaller, free molecules.

    • Centrifugation/Ultrafiltration: Using centrifugal filter units to pellet the liposomes, leaving the free drug in the supernatant.

    • Dialysis: Placing the liposome suspension in a dialysis bag against a large volume of buffer to allow the free drug to diffuse out.

    Once separated, the amount of encapsulated material is quantified using an appropriate analytical technique (e.g., UV-Vis spectroscopy for DNA/RNA, HPLC for small molecule drugs).

  • Calculation: %EE = (Amount of Encapsulated Material / Total Amount of Material Used) x 100

Stability Assessment

The stability of the liposomal formulation is critical for its shelf-life and in vivo performance.[17][18]

  • Method: Stability studies are typically conducted by storing the liposome suspension at different temperatures (e.g., 4°C, 25°C) over a period of time (days to weeks).[19] At various time points, the liposomes are re-characterized for their size, PDI, and zeta potential to monitor for any changes, such as aggregation or fusion. Leakage of the encapsulated content can also be assessed.

  • Rationale: Changes in size or a significant decrease in zeta potential can indicate instability. The inclusion of cholesterol is known to enhance the stability of the lipid bilayer.[20]

Conclusion

The thin-film hydration method is a reliable and highly adaptable technique for the production of DC-Cholesterol-containing cationic liposomes. By carefully controlling the lipid composition, preparation parameters, and post-formation processing steps, researchers can generate liposomes with tailored physicochemical properties suitable for a wide range of drug and gene delivery applications. Rigorous characterization is paramount to ensuring the quality, reproducibility, and efficacy of the final formulation.

References

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  • CD Bioparticles. (n.d.). DC-Cholesterol Liposomes for DNA/RNA Delivery. Retrieved from [Link]

  • Gao, W., et al. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io. Retrieved from [Link]

  • PLOS One. (2024, April 9). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Retrieved from [Link]

  • Yang, S., et al. (2013). Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. Colloids and Surfaces B: Biointerfaces, 101, 6-13.
  • ResearchGate. (n.d.). Characterization of DOPG‐DC liposomes. Retrieved from [Link]

  • Zhang, X., et al. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. Journal of Drug Targeting, 18(4), 265-272.
  • Wang, Y., et al. (2022). Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Stability Aspects of Liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Retrieved from [Link]

  • Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
  • PubMed. (2024, January 24). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. Retrieved from [Link]

  • MDPI. (n.d.). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Encapsulation efficiency (EE) and physical characterization of liposomes. Retrieved from [Link]

  • Taylor & Francis Online. (2023, June 15). Stability of polymeric cationic niosomes and their plasmid DNA-based complexes as gene delivery carriers. Retrieved from [Link]

  • ResearchGate. (n.d.). DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: Zeta potential measurements and electron spin resonance spectra. Retrieved from [Link]

  • CD Formulation. (n.d.). Encapsulation Efficiency (EE%) Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Cationic liposome. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes. Retrieved from [Link]

  • MDPI. (2022, December 14). Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. Retrieved from [Link]

  • MDPI. (2023, September 8). Rapid and Versatile Biosensing of Liposome Encapsulation Efficiency Using Electrical Conductivity Sensor. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Calculating the N/P Ratio for DC-Cholesterol DNA Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of non-viral gene delivery, cationic liposomes stand out as a promising vector, offering a safer alternative to viral methods. At the heart of formulating these delivery vehicles is the electrostatic interaction between the positively charged cationic lipid and the negatively charged nucleic acid. This interaction, which leads to the spontaneous self-assembly of lipid-DNA complexes (lipoplexes), is fundamental to protecting the genetic cargo and facilitating its entry into target cells.[1][2][3] A critical parameter governing the efficiency and stability of these lipoplexes is the N/P ratio.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, calculation, and experimental validation of the N/P ratio, with a specific focus on lipoplexes formulated with 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol).

DC-Cholesterol is a widely utilized cationic lipid in gene delivery research due to its biocompatibility and efficiency in forming stable lipoplexes with nucleic acids.[5][6][] The optimization of the N/P ratio is paramount as it directly influences key biophysical properties of the resulting lipoplexes, including their size, surface charge (zeta potential), and, consequently, their transfection efficiency and cytotoxicity.[8][9] An excess of positive charge, denoted by a higher N/P ratio, generally promotes stronger interaction with the negatively charged cell membrane, but can also lead to increased toxicity. Conversely, a low N/P ratio may result in incomplete DNA condensation and less efficient cellular uptake. Therefore, a meticulous calculation and empirical validation of the N/P ratio are indispensable for the rational design of effective gene delivery systems.

This guide will elucidate the theoretical underpinnings of the N/P ratio, provide a step-by-step protocol for its calculation, and detail the experimental workflows for the preparation and characterization of DC-Cholesterol/DNA lipoplexes.

The N/P Ratio: Theoretical Framework

The N/P ratio is defined as the molar ratio of the protonatable nitrogen atoms (N) in the cationic lipid to the phosphate groups (P) in the DNA backbone.[10][11] This ratio is a quantitative measure of the charge balance between the cationic lipid and the anionic nucleic acid.

  • Nitrogens (N): The positive charge of the cationic lipid is contributed by its amine groups. For DC-Cholesterol, it is crucial to identify the number of nitrogen atoms that can be protonated and thus carry a positive charge. DC-Cholesterol contains one protonatable nitrogen atom per molecule.[12]

  • Phosphates (P): The negative charge of DNA is conferred by the phosphate groups that form the phosphodiester backbone.[13][14][15] Each phosphate group carries one negative charge.[16][17]

The electrostatic interaction between the cationic nitrogens and anionic phosphates drives the condensation of the long, negatively charged DNA molecule into a compact, positively charged particle that can more readily interact with and traverse the cell membrane.[2][18]

The Significance of Optimizing the N/P Ratio

The N/P ratio is a critical formulation parameter that significantly impacts the physicochemical properties and biological activity of lipoplexes:

  • Complex Formation and Stability: A sufficient number of positive charges from the cationic lipid is required to neutralize the negative charges of the DNA and condense it into stable nanoparticles.

  • Particle Size and Polydispersity: The N/P ratio influences the size and uniformity of the resulting lipoplexes. Typically, higher N/P ratios lead to smaller and more compact particles.

  • Surface Charge (Zeta Potential): The N/P ratio directly dictates the surface charge of the lipoplexes. A net positive surface charge is generally desired for efficient interaction with the anionic cell surface and subsequent endocytosis.[19][20]

  • Transfection Efficiency: The transfection efficiency is often correlated with the N/P ratio, with an optimal range that balances efficient cellular uptake and endosomal escape with minimal cytotoxicity.

  • Cytotoxicity: High concentrations of cationic lipids can be toxic to cells. Therefore, it is essential to determine the lowest N/P ratio that provides high transfection efficiency while minimizing adverse effects.

Calculation of the N/P Ratio for DC-Cholesterol/DNA Lipoplexes

The calculation of the N/P ratio requires knowledge of the molecular weights of DC-Cholesterol and the DNA, as well as the number of chargeable groups in each molecule.

Essential Parameters
ParameterValueSource
Molecular Weight of DC-Cholesterol HCl ~537.27 g/mol [21][22][23]
Number of Protonatable Nitrogens per DC-Cholesterol Molecule 1[12]
Average Molecular Weight of a DNA Base Pair (bp) ~650 g/mol [24][25]
Number of Phosphate Groups per DNA Base Pair 2[11]
Step-by-Step Calculation Protocol

This protocol outlines the calculation to determine the amount of DC-Cholesterol required to achieve a desired N/P ratio for a given amount of DNA.

Step 1: Calculate the Moles of Phosphate Groups in the DNA Sample.

  • Formula: Moles of P = (Mass of DNA (g) / (Average MW of a bp ( g/mol ) * Number of bp)) * 2

  • Simplified Formula: Moles of P = (Mass of DNA (g) / Average MW of a bp ( g/mol )) * 2

  • Example: For 1 µg of a 5,000 bp plasmid DNA:

    • Mass of DNA = 1 x 10-6 g

    • Moles of P = (1 x 10-6 g / 650 g/mol ) * 2 ≈ 3.08 x 10-9 moles of P

Step 2: Determine the Required Moles of Nitrogen for the Target N/P Ratio.

  • Formula: Moles of N = Moles of P * Desired N/P Ratio

  • Example: To achieve an N/P ratio of 5:

    • Moles of N = 3.08 x 10-9 moles of P * 5 = 1.54 x 10-8 moles of N

Step 3: Calculate the Required Moles of DC-Cholesterol.

  • Since DC-Cholesterol has one protonatable nitrogen per molecule, the moles of DC-Cholesterol required are equal to the moles of nitrogen calculated in Step 2.

  • Formula: Moles of DC-Cholesterol = Moles of N

  • Example:

    • Moles of DC-Cholesterol = 1.54 x 10-8 moles

Step 4: Calculate the Required Mass of DC-Cholesterol.

  • Formula: Mass of DC-Cholesterol (g) = Moles of DC-Cholesterol * MW of DC-Cholesterol ( g/mol )

  • Example:

    • Mass of DC-Cholesterol = 1.54 x 10-8 moles * 537.27 g/mol ≈ 8.27 x 10-6 g = 8.27 µg

Sample Calculation Table for 1 µg of DNA
Desired N/P RatioMoles of P (nmol)Required Moles of N (nmol)Required Moles of DC-Cholesterol (nmol)Required Mass of DC-Cholesterol (µg)
13.083.083.081.65
23.086.166.163.31
53.0815.415.48.27
103.0830.830.816.55

Experimental Workflow for Lipoplex Preparation and Characterization

The following section details the protocols for preparing DC-Cholesterol-based liposomes, forming lipoplexes at various N/P ratios, and characterizing their key biophysical attributes.

Lipoplex_Workflow cluster_prep Preparation cluster_formation Complex Formation cluster_characterization Characterization cluster_application Application Liposome_Prep 1. Liposome Preparation (DC-Chol/DOPE) Lipoplex_Formation 3. Lipoplex Formation (Varying N/P Ratios) Liposome_Prep->Lipoplex_Formation Add to DNA DNA_Prep 2. DNA Dilution DNA_Prep->Lipoplex_Formation Gel_Assay 4. Gel Retardation Assay Lipoplex_Formation->Gel_Assay DLS 5. DLS Analysis (Size & PDI) Lipoplex_Formation->DLS Zeta 6. Zeta Potential Measurement Lipoplex_Formation->Zeta Transfection 7. In Vitro Transfection DLS->Transfection Zeta->Transfection Gel_Retardation cluster_gel Agarose Gel Electrophoresis Lane 1 Lane 1 Naked DNA Naked DNA Lane 2 Lane 2 N/P = 0.5 N/P = 0.5 Lane 3 Lane 3 N/P = 1 N/P = 1 Lane 4 Lane 4 N/P = 2 N/P = 2 Lane 5 Lane 5 N/P = 5 N/P = 5 DNA Band DNA Band Naked DNA->DNA Band Migrates Faint Band Faint Band N/P = 0.5->Faint Band Partial Retardation No Band DNA in Well N/P = 1->No Band Complete Retardation No Band 2 DNA in Well No Band 3 DNA in Well

Caption: Expected results of a gel retardation assay for lipoplex formation.

3.3.2. Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension. [26][27][28][29]

  • Prepare lipoplexes at various N/P ratios.

  • Dilute the lipoplex suspension in an appropriate buffer to a suitable concentration for DLS analysis.

  • Measure the particle size and PDI using a DLS instrument.

  • Analyze the data to determine the effect of the N/P ratio on these parameters. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.

3.3.3. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of their stability and interaction with cells. [19][20][30][31]

  • Prepare lipoplexes at different N/P ratios.

  • Dilute the samples in an appropriate low-salt buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using an instrument equipped with an electrophoretic light scattering (ELS) module.

  • A positive zeta potential (typically > +20 mV) is often associated with efficient gene delivery.

Conclusion

The N/P ratio is a cornerstone in the development of effective and safe DC-Cholesterol-based gene delivery systems. A thorough understanding of its theoretical basis, coupled with precise calculation and empirical validation, is essential for optimizing lipoplex formulations. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically approach the calculation and characterization of the N/P ratio, thereby enabling the rational design of cationic liposome-based vectors for a wide range of applications in research and therapeutics.

References

  • WO2013006825A1 - Liposomes having useful n:p ratio for delivery of rna molecules. (n.d.). Google Patents.
  • NanoSphere. (2024, July 7). Understanding the N/P Ratio in mRNA-LNP Complexes. Retrieved February 6, 2026, from [Link]

  • iGEM Team Tuebingen. (2022). LNPs N/P Ratio and Lipid Ratio (mol%). Retrieved February 6, 2026, from [Link]

  • Helix Biotech. (n.d.). LNP Formulation Calculator. Retrieved February 6, 2026, from [Link]

  • The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes. (2014). Pharmaceutical Research, 31(9), 2477–2488. [Link]

  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. (2016). Molecules, 21(11), 1541. [Link]

  • Avanti Polar Lipids. (n.d.). DC-Cholesterol∙HCl. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). DC-Cholesterol. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. (2007). Accounts of Chemical Research, 40(11), 1195–1205. [Link]

  • Izon Science. (2024, July 24). The Critical Role of Zeta Potential Measurements in Advancing Medicine. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Sugar phosphates. Retrieved February 6, 2026, from [Link]

  • Gel retardation assay of the lipoplexes prepared at different lipid... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. (2013). International Journal of Nanomedicine, 8, 1525–1535. [Link]

  • Gel retardation assay of lipoplexes at different N/P ratios (3, 5,... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Wyatt Technology. (n.d.). Liposome Characterization by Dynamic Light Scattering. Retrieved February 6, 2026, from [Link]

  • Malvern Panalytical. (2024, April 26). Why you need to measure mRNA-LNP surface charge (and how to do it). Retrieved February 6, 2026, from [Link]

  • Quora. (2018, April 12). Why does DNA possess a negative charge due to phosphate groups? Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2015, April 15). How do I calculate the average molecular weight of DNA? Retrieved February 6, 2026, from [Link]

  • Cationic lipid binding control in DNA based biopolymer and its impacts on optical and thermo-optic properties of thin solid films. (2020). AIP Advances, 10(11), 115003. [Link]

  • Biology Stack Exchange. (2021, January 25). Exact average molecular weight of a dsDNA basepair. Retrieved February 6, 2026, from [Link]

  • Zeta potentials of the freshly prepared lipid nanoparticle suspensions (n=3). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Fig. 6. Electrophoretic gel retardation assay. DNA binding gel patterns... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • News-Medical. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Retrieved February 6, 2026, from [Link]

  • BYJU'S. (n.d.). DNA is negatively charged. Retrieved February 6, 2026, from [Link]

  • Cationic lipid binding to DNA: characterization of complex formation. (1998). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1372(2), 276–286. [Link]

  • Wyatt Technology. (2024, September 6). Comprehensive assessment of LNP size, particle concentration, and zeta potential. Retrieved February 6, 2026, from [Link]

  • The Gel Retardation Assay. (2001). In Springer Protocols Handbooks (pp. 283–296). Humana Press. [Link]

  • Izon Science. (n.d.). How To Accurately Measure The Zeta Potential of Individual Particles. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 20). 9.2: Overview of Phosphate Groups. Retrieved February 6, 2026, from [Link]

  • Bitesize Bio. (2014, September 17). How To Calculate The Number Of Molecules In Any Piece of DNA. Retrieved February 6, 2026, from [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. (2012). Cold Spring Harbor Protocols, 2012(11), 1277–1281. [Link]

  • Wyatt Technology. (n.d.). Liposome Characterization by DLS. Retrieved February 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, February 7). Why is DNA negatively charged and what makes it so? Retrieved February 6, 2026, from [Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (2021). Pharmaceutics, 13(4), 545. [Link]

  • CUSABIO. (n.d.). DNA Molecular Weight Calculator, Accurate & Instant Results. Retrieved February 6, 2026, from [Link]

Sources

Application Note: DC-Cholesterol HCl for In Vivo Gene Therapy

[1][2]

Introduction & Mechanistic Insight

DC-Cholesterol HCl (3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol hydrochloride) is a "gold standard" cationic lipid widely used in non-viral gene therapy.[1][2][3] Unlike quaternary ammonium lipids (e.g., DOTAP) which carry a permanent positive charge, DC-Cholesterol possesses a tertiary amine head group .[1][2]

The "Proton Sponge" Advantage

The tertiary amine structure confers a distinct physiological advantage: pH buffering .

  • Extracellular (pH 7.4): The head group is partially protonated, allowing effective electrostatic condensation of negatively charged nucleic acids (pDNA, siRNA, mRNA) into lipoplexes.[1][2]

  • Endosomal (pH 5.0 - 6.0): Upon cellular uptake via endocytosis, the acidic environment leads to further protonation of the tertiary amine. This buffering capacity (the "proton sponge" effect) causes an influx of chloride ions and water, swelling the endosome.

  • Synergy with DOPE: When formulated with the helper lipid DOPE (1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine), the endosomal escape efficiency is amplified.[1][2] DOPE is a fusogenic lipid that undergoes a phase transition from lamellar (

    
    ) to inverted hexagonal (
    
    
    ) phase at acidic pH, destabilizing the endosomal membrane and releasing the genetic cargo into the cytosol [1, 2].

Formulation Strategy

Success in in vivo applications hinges on the precise ratio of cationic lipid to helper lipid and the Nitrogen-to-Phosphate (N/P) ratio.

Lipid Composition
ComponentFunctionRecommended Molar Ratio
DC-Chol HCl DNA condensation, Cell binding, Endosomal buffering1 Part
DOPE Endosomal membrane destabilization (Fusion)1 to 2 Parts

Expert Tip: A 1:1 molar ratio is the standard starting point. However, increasing DOPE to a 1:2 (DC-Chol:DOPE) ratio often enhances transfection efficiency in lung and tumor tissues due to increased fusogenicity, though it may reduce serum stability [3].[1][2]

Critical Parameter: N/P Ratio

The N/P ratio is the molar ratio of cationic nitrogen (N) in DC-Chol to anionic phosphate (P) in the nucleic acid.

  • Target Range: 3:1 to 7:1.

  • Why? A positive surface charge (Zeta potential +30 to +50 mV) is required to prevent aggregation and promote interaction with the negatively charged cell membrane proteoglycans.

Experimental Protocols

Protocol A: Preparation of Cationic Liposomes (Thin-Film Hydration)[1][2]

Materials:

  • DC-Cholesterol HCl (Mw: 537.3 g/mol )[1][2]

  • DOPE (Mw: 744.0 g/mol )[1][2]

  • Chloroform (HPLC Grade)[1][2]

  • Sterile Water (Nuclease-free) or 5% Dextrose (D5W)[1][2]

  • Note: Do NOT use PBS or Saline for initial hydration; high ionic strength causes immediate aggregation.

Workflow:

  • Dissolution: Dissolve DC-Chol and DOPE separately in chloroform to a concentration of 10 mg/mL.

  • Mixing: Combine aliquots to achieve the desired molar ratio (e.g., 1:1).

    • Calculation Example: To make 10 µmol total lipid (1:1), mix 5 µmol DC-Chol (2.69 mg) + 5 µmol DOPE (3.72 mg).[1][2]

  • Film Formation: Transfer mixture to a round-bottom flask. Evaporate solvent using a rotary evaporator (or nitrogen stream) at 37°C until a thin, dry film forms.[1][2]

    • Critical Step: Desiccate under vacuum for at least 4-12 hours to remove trace chloroform, which is toxic in vivo.[1][2]

  • Hydration: Add sterile water or 5% Dextrose to the film to achieve a final lipid concentration of 1-2 mg/mL. Hydrate at 4°C overnight or 1 hour at 50°C with vortexing.

  • Downsizing (Extrusion): Pass the suspension 11-21 times through a polycarbonate membrane (100 nm or 200 nm pore size) using a mini-extruder.[1][2]

    • Target: Z-average diameter ~100-150 nm; PDI < 0.2.[1][2]

Protocol B: Lipoplex Formation & In Vivo Administration

Self-Validating Step: The complexation buffer is the single most common failure point. Use 5% Glucose/Dextrose.

  • Dilution:

    • Tube A: Dilute required amount of DNA/RNA in 5% Dextrose.

    • Tube B: Dilute calculated volume of Liposomes in 5% Dextrose.

  • Complexation: Add Tube A (DNA) to Tube B (Lipids) rapidly.[1][2] Pipette up and down 5-10 times.[1][2]

    • Why? Adding DNA to lipids ensures an excess of positive charge during mixing, preventing precipitation.[2]

  • Incubation: Incubate at Room Temperature for 15-20 minutes.

  • QC Check: Visually inspect. The solution should be clear to slightly opalescent. Visible precipitates indicate aggregation—abort injection .[1]

  • Injection:

    • Route: Tail Vein (Systemic) or Intratumoral.[1][2]

    • Volume: Typically 100-200 µL per mouse (20g).[1][2]

    • Dose: 10-50 µg DNA per mouse is standard.[1][2]

Visualizing the Mechanism

GLipidDC-Chol/DOPELiposomesComplexLipoplex(Electrostatic Binding)Lipid->ComplexMix in 5% DextroseDNANucleic Acid(DNA/RNA)DNA->ComplexUptakeEndocytosis(Cellular Uptake)Complex->UptakeInteraction withProteoglycansEndosomeAcidic Endosome(pH 5.0)Uptake->EndosomeEscapeEndosomal Escape(Proton Sponge + Fusion)Endosome->EscapeDC-Chol Buffering+ DOPE FusionReleaseCytosolic Release& ExpressionEscape->Release

Figure 1: Mechanism of Action for DC-Chol/DOPE mediated gene delivery.[1][2] The pathway highlights the critical buffering and fusion events triggering cargo release.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation during mixing High ionic strength buffer (PBS/Saline) used.[1][2]Switch to 5% Dextrose or 10% Sucrose. These are isotonic but non-ionic.
High Toxicity Excess cationic lipid or residual solvent.[1]Reduce N/P ratio (try 3:1). Ensure thorough vacuum desiccation of lipid film.[4]
Low In Vivo Expression Serum aggregation (Opsonization).[1][2]Increase DOPE ratio (1:2). Confirm particle size <150nm.[1][2] Inject immediately after complexation.[1]
Polydisperse Particles (High PDI) Incomplete hydration or extrusion.[1][2]Increase hydration time.[1] Extrude at least 11 passes.

References

  • MedKoo Biosciences. (n.d.).[1][2] DC-Cholesterol HCl Data Sheet. Retrieved from [1][2]

  • Cayman Chemical. (n.d.).[1][2] DC-Chol (hydrochloride) Product Description. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Liposome Preparation - Thin Film Hydration. Retrieved from [1][2]

Troubleshooting & Optimization

Technical Support Center: Reducing Cytotoxicity of DC-Cholesterol Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Optimization of DC-Cholesterol/DOPE Liposomal Systems for In Vitro Applications

Introduction: The Efficiency-Toxicity Trade-off

DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is a widely used cationic lipid for gene delivery due to its tertiary amine headgroup, which buffers endosomal pH (proton sponge effect). However, its cationic nature is a double-edged sword: the same positive charge required to condense DNA and bind cell membranes also destabilizes the plasma membrane, induces Reactive Oxygen Species (ROS), and triggers apoptosis.

This guide provides a systematic approach to decoupling transfection efficiency from cytotoxicity.

Module 1: Formulation Optimization (Root Cause Analysis)

The primary driver of cytotoxicity is the charge density on the liposome surface. Your first line of defense is modifying the lipid composition to dilute this charge without losing fusogenic (membrane-fusing) capability.

The Critical Role of Helper Lipids (DOPE)

Pure DC-Cholesterol liposomes are highly toxic and inefficient. You must incorporate a neutral "helper" lipid.

  • Recommendation: Use DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) .

  • Mechanism: DOPE has a cone-shaped structure that promotes the formation of the inverted hexagonal phase (

    
    ) at acidic pH (endosomes). This facilitates membrane fusion and endosomal escape, allowing you to use less cationic lipid for the same delivery effect.
    
  • Optimal Molar Ratio: Start with DC-Chol:DOPE at 1:1 or 1:2 .[1]

    • 1:1 Ratio: High transfection, moderate toxicity.

    • 1:2 Ratio: Lower toxicity, sustained transfection efficiency.[2]

PEGylation (The Shielding Strategy)

If cytotoxicity persists, surface shielding with Polyethylene Glycol (PEG) is required.

  • Protocol: Incorporate DSPE-PEG2000 at 1–5 mol% .

  • Effect: PEG creates a hydration shell that masks the positive charge, preventing non-specific interaction with serum proteins (opsonization) and reducing cell membrane damage.

  • The "PEG Dilemma": High PEG content (>5%) reduces toxicity but blocks cellular uptake.

    • Fix: Use "sheddable" PEG-lipids (e.g., pH-sensitive PEG-hydrazone-PE) or keep PEG <2% for in vitro work.

Visualization: The Charge-Shielding Mechanism

LiposomeMechanism DC_Chol DC-Cholesterol (Cationic Charge) Membrane Cell Membrane (Anionic Surface) DC_Chol->Membrane Strong Electrostatic Interaction DOPE DOPE (Neutral/Fusogenic) DC_Chol->DOPE Dilution (1:1 Ratio) PEG PEG-Lipid (Steric Shield) DC_Chol->PEG Shielding Toxicity Membrane Disruption & ROS Generation Membrane->Toxicity Destabilization SafeUptake Controlled Uptake (Low Toxicity) DOPE->SafeUptake Facilitates Fusion PEG->Membrane Reduced Interaction PEG->Toxicity Inhibits

Figure 1: Mechanism of action showing how DOPE dilution and PEG shielding mitigate the direct membrane disruption caused by cationic DC-Cholesterol.[3][4]

Module 2: Operational Parameters (Process Control)

Once the formulation is fixed, the experimental conditions determine cell survival.

The N/P Ratio (Nitrogen to Phosphate)

This is the ratio of cationic nitrogen (from DC-Chol) to anionic phosphate (from DNA/RNA).

  • High Toxicity Zone: N/P > 10:1. Excess free cationic lipids act like detergents, lysing cells.

  • Safe Zone: N/P 3:1 to 5:1 . This is usually sufficient to condense DNA fully while sparing cells.

Incubation Conditions
  • Serum Interference: Serum proteins (albumin) bind cationic liposomes, forming large aggregates that settle on cells and cause physical asphyxiation or concentrated toxicity.[5]

    • Protocol: Transfect in serum-free media (Opti-MEM) for 4 hours, then replace with complete media.

  • Cell Density: Never transfect cells at <60% confluency. Sparse cells are more vulnerable to membrane disruption. Aim for 70–80% confluency .

Summary of Recommended Parameters
ParameterHigh Toxicity Risk (Avoid)Optimized Safe RangeRationale
Lipid Ratio 100% DC-Chol1:1 or 1:2 (DC-Chol:DOPE) DOPE stabilizes bilayer & aids escape.
N/P Ratio > 10:13:1 – 5:1 Prevents detergent-like lysis.
Lipid Dose > 20 µg/mL1 – 5 µg/mL Dose-dependent toxicity threshold.
Incubation 24h continuous4h pulse, then wash Limits exposure time.
Buffer pH < 7.0 (during prep)pH 7.4 (HEPES/PBS) DC-Chol is pH sensitive; acidity alters charge.

Module 3: Troubleshooting & FAQs

Q1: My cells are detaching from the plate 2 hours after adding liposomes.

  • Diagnosis: Acute membrane depolarization. Your zeta potential is likely too high (> +40mV).

  • Fix:

    • Check your N/P ratio.[6][7] Reduce it to 3:1.

    • If using adherent cells, coat plates with Poly-L-Lysine or Collagen to strengthen adhesion before transfection.

    • Switch to a 1:2 DC-Chol:DOPE ratio.

Q2: I see high transfection efficiency, but 50% of the cells are dead (late toxicity).

  • Diagnosis: Delayed apoptosis or ROS accumulation.

  • Fix:

    • Reduce the incubation time from 6 hours to 3-4 hours.

    • Change media immediately after the incubation pulse.

    • Advanced: Add an antioxidant like N-acetylcysteine (NAC) or Vitamin E to the culture media post-transfection to scavenge ROS.

Q3: Large aggregates are visible in the media.

  • Diagnosis: Liposome instability or serum interaction.[5]

  • Fix:

    • Ensure you are forming complexes in serum-free media (e.g., Opti-MEM) first.

    • Do not vortex vigorously after adding DNA; mix gently by pipetting.

    • If storing liposomes, keep them at 4°C and use within 2 weeks. DC-Cholesterol can hydrolyze over time, releasing toxic byproducts.

Module 4: Validation Protocols

Protocol: Low-Toxicity Liposome Preparation (Thin Film Hydration)
  • Dissolution: Dissolve DC-Chol and DOPE in Chloroform:Methanol (2:1 v/v) in a round-bottom flask. Target molar ratio 1:1 .

  • Evaporation: Rotary evaporate at 40°C under vacuum to form a thin, uniform lipid film. Desiccate overnight to remove trace solvent (solvent residue is cytotoxic).

  • Hydration: Hydrate the film with sterile HEPES-buffered saline (HBS, pH 7.4) to a final lipid concentration of 1 mg/mL. Vortex vigorously.

  • Sizing (Crucial for Toxicity): Extrude the suspension through 100 nm polycarbonate membranes (11 passes).

    • Why? Large, heterogeneous particles (>200nm) induce higher phagocytic activation and toxicity than uniform 100nm particles.

Protocol: Accurate Cytotoxicity Assessment (LDH vs. MTT)

Warning: Cationic liposomes can interfere with mitochondrial MTT assays, causing false "high viability" readings by reducing the MTT reagent chemically.

Recommended Assay: LDH Release (Membrane Integrity)

  • Setup: Seed cells in 96-well plates (10,000 cells/well).

  • Treatment: Add Liposome/DNA complexes at varying N/P ratios.[6][7] Incubate 4h.

  • Sampling: Collect 50 µL of supernatant (do not disturb cells).

  • Measurement: Mix with LDH substrate mix. Measure Absorbance at 490 nm.

  • Calculation:

    
    
    
Visualization: Experimental Workflow

Workflow Start Start: Lipid Solution (DC-Chol:DOPE 1:1) Film Thin Film Formation (Rotovap + Desiccation) Start->Film Hydrate Hydration (HEPES pH 7.4) & Sizing (100nm Extrusion) Film->Hydrate Complex Complexation (Mix with DNA, N/P 4:1) Hydrate->Complex Transfect Transfection Pulse (4h, Serum-Free) Complex->Transfect Wash Wash & Media Change (Remove Free Lipids) Transfect->Wash Critical Step for Viability Assay Validation Assay (LDH Release) Wash->Assay

Figure 2: Step-by-step workflow emphasizing the "Wash" step to remove non-internalized cationic lipids, a key factor in reducing long-term cytotoxicity.

References

  • Optimization of DC-Chol/DOPE Ratios

    • Yang, S., et al. (2013).[2] "Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection." Colloids and Surfaces B: Biointerfaces.

  • Cytotoxicity Mechanisms & PEGylation

    • Gao, J., & Huang, L. (2009). "Cationic liposomes and polymers for gene transfer."[5][6][7][8][9][10] Journal of Controlled Release. (Discusses the PEG dilemma and toxicity).

  • Helper Lipid (DOPE)

    • Farhood, H., et al. (1995). "The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer." Biochimica et Biophysica Acta (BBA).[9]

  • Toxicity Assay Interference

    • Lappalainen, K., et al. (1994). "Comparison of cell proliferation and toxicity assays using two cationic liposomes." Pharmaceutical Research.

Sources

Technical Support Center: Enhancing the Colloidal Stability of DC-Cholesterol Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DC-Cholesterol formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the colloidal stability of these critical gene delivery vectors. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your formulations are both effective and reproducible.

DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is a widely utilized cationic lipid for the formulation of liposomes and lipid nanoparticles (LNPs) for DNA and RNA delivery.[][2] Its positive charge facilitates the encapsulation of negatively charged nucleic acids and interaction with cell membranes.[][3] However, achieving and maintaining the colloidal stability of these formulations is a common challenge, with aggregation and particle size changes often compromising experimental outcomes.[4][5] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in my DC-Cholesterol formulation?

A1: Aggregation in cationic liposome formulations like those containing DC-Cholesterol is often due to suboptimal surface charge and formulation composition. The positive charge from DC-Cholesterol, essential for nucleic acid binding, can also lead to interactions with negative components in your buffer or media, or simply insufficient electrostatic repulsion between particles, causing them to clump together.[6] The choice and ratio of helper lipids are also critical in maintaining a stable particle structure.

Q2: What is the ideal ratio of DC-Cholesterol to a helper lipid like DOPE?

A2: While the optimal ratio can be application-specific, a common starting point for DC-Cholesterol/DOPE formulations is a 1:1 or 1:2 molar ratio.[2] DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a fusogenic lipid that can improve transfection efficiency. However, the ratio significantly impacts the lipoplex structure and stability.[7][8] It is advisable to screen a range of ratios to find the best balance between stability and biological activity for your specific application.

Q3: How does cholesterol impact the stability of my DC-Cholesterol liposomes?

A3: Cholesterol is a critical component for modulating the fluidity and rigidity of the lipid bilayer.[4][9] It increases the packing of phospholipid molecules, which reduces the permeability of the membrane and enhances the resistance of vesicles to aggregation.[4] However, the amount of cholesterol is crucial; too little may not provide sufficient stability, while too much can lead to an increase in particle size and potential instability.[4][10] Studies have shown that a phospholipid-to-cholesterol ratio of around 2:1 or 70:30% can be optimal for stability.[5][9][11]

Q4: Can the preparation method affect the stability of my formulation?

A4: Absolutely. The method used to prepare your liposomes significantly influences their initial characteristics and long-term stability. Common methods include thin-film hydration, reverse-phase evaporation, and ethanol injection.[12] Studies have indicated that the dry-film (thin-film hydration) method can produce DC-Chol/DOPE liposomes with good quality and stability.[12][13] The key is to achieve a homogenous and complete hydration of the lipid film to form well-defined vesicles.

Q5: What are the recommended storage conditions for DC-Cholesterol formulations?

A5: DC-Cholesterol liposomes should generally be stored at 4°C in the dark.[3] Freezing should be avoided as the formation of ice crystals can disrupt the liposome structure, leading to leakage of encapsulated material and changes in particle size.[3] For long-term storage, lyophilization (freeze-drying) can be an option, but this requires careful optimization of cryoprotectants to maintain stability.[14]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common stability issues encountered during the formulation and handling of DC-Cholesterol liposomes.

Issue 1: Visible Aggregation or Precipitation After Formulation
  • Symptom: The liposome suspension appears cloudy, or visible particles settle at the bottom of the vial shortly after preparation.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Lipid Ratio The ratio of DC-Cholesterol to the helper lipid (e.g., DOPE) may be imbalanced, leading to exposed hydrophobic regions or insufficient charge repulsion.Systematically vary the molar ratio of DC-Cholesterol to the helper lipid. Start with common ratios like 1:1 and 1:2 and assess particle size and zeta potential.
Incorrect Buffer Conditions The pH or ionic strength of the hydration buffer can influence the surface charge and interactions between liposomes. High ionic strength can screen the surface charge, reducing repulsive forces.Ensure the hydration buffer has a suitable pH (typically around 7.4) and low to moderate ionic strength. Avoid buffers with high concentrations of divalent cations.
Incomplete Hydration If the lipid film is not fully hydrated, large, unstable multilamellar vesicles (MLVs) or lipid aggregates can form.Optimize the hydration step. Ensure the lipid film is thin and evenly distributed. Increase hydration time and consider gentle agitation or warming the buffer to just above the phase transition temperature of the lipids.
Ineffective Size Reduction The initial liposome suspension after hydration consists of large MLVs. If the size reduction step (e.g., sonication or extrusion) is not effective, the resulting particle size distribution will be broad and prone to instability.Use a properly tuned sonicator or an extruder with polycarbonate membranes of a defined pore size to achieve a uniform population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Issue 2: Increase in Particle Size Over Time During Storage
  • Symptom: Dynamic Light Scattering (DLS) analysis shows a significant increase in the average particle size and polydispersity index (PDI) after a period of storage at 4°C.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Steric Stabilization For applications in biological media or for long-term stability, electrostatic repulsion alone may not be sufficient to prevent aggregation.Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation at 2-5 mol%. The polyethylene glycol (PEG) chains create a hydrophilic barrier on the surface of the liposomes, providing steric hindrance that prevents aggregation.[15]
Lipid Hydrolysis or Oxidation Over time, the lipids in the formulation can degrade, especially if they have unsaturated acyl chains. This can alter the membrane integrity and lead to fusion and aggregation.[4]Use high-purity lipids and deoxygenated buffers during preparation. Store the final formulation under an inert gas like argon or nitrogen. For lipids prone to oxidation, consider adding a lipid-soluble antioxidant like α-tocopherol.
Inadequate Cholesterol Content An insufficient amount of cholesterol can result in a more fluid and less stable membrane, making the liposomes more susceptible to fusion.[9]Optimize the cholesterol content in your formulation. A molar ratio of phospholipid to cholesterol of 2:1 is a good starting point.[5][11]

Experimental Workflow: Preparation and Characterization of Stable DC-Cholesterol/DOPE Liposomes

This protocol outlines a self-validating system for producing and assessing the stability of DC-Cholesterol/DOPE liposomes.

Step-by-Step Methodology
  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DC-Cholesterol and DOPE (e.g., at a 1:1 molar ratio) in a suitable organic solvent like chloroform or a chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 20 mM HEPES, pH 7.4) by gentle rotation. The volume of the buffer should be calculated to achieve the desired final lipid concentration. Hydration should be performed at a temperature above the phase transition temperature of the lipids.

  • Size Reduction (Extrusion):

    • The resulting suspension of multilamellar vesicles (MLVs) is then subjected to size reduction.

    • Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size.

  • Characterization and Quality Control:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population.

    • Zeta Potential: Determine the surface charge of the liposomes by measuring their zeta potential. For DC-Cholesterol formulations, a positive zeta potential is expected, which contributes to colloidal stability.

    • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) with negative staining to confirm their spherical shape and lamellarity.

Stability Assessment Protocol
  • Divide the final liposome formulation into several aliquots.

  • Store the aliquots at the intended storage temperature (e.g., 4°C) and at an elevated temperature (e.g., 37°C) to accelerate any potential instability.[11][16]

  • At defined time points (e.g., day 0, 1, 7, 14, and 30), remove an aliquot from each storage condition.

  • Analyze the samples for particle size, PDI, and zeta potential using DLS.

  • A stable formulation will show minimal changes in these parameters over time.

Visualizing Key Relationships

Factors Influencing DC-Cholesterol Formulation Stability

G cluster_formulation Formulation Components cluster_process Process Parameters cluster_environment Environmental Factors Lipid Ratio Lipid Ratio Colloidal Stability Colloidal Stability Lipid Ratio->Colloidal Stability Helper Lipid Helper Lipid Helper Lipid->Colloidal Stability Cholesterol Content Cholesterol Content Cholesterol Content->Colloidal Stability PEGylated Lipid PEGylated Lipid PEGylated Lipid->Colloidal Stability Preparation Method Preparation Method Preparation Method->Colloidal Stability Hydration Conditions Hydration Conditions Hydration Conditions->Colloidal Stability Size Reduction Size Reduction Size Reduction->Colloidal Stability Buffer pH & Ionic Strength Buffer pH & Ionic Strength Buffer pH & Ionic Strength->Colloidal Stability Storage Temperature Storage Temperature Storage Temperature->Colloidal Stability

Caption: Key factors influencing the colloidal stability of DC-Cholesterol formulations.

Troubleshooting Workflow for Formulation Instability

G Instability Observed Instability Observed Characterize Issue Characterize Issue Instability Observed->Characterize Issue Aggregation Aggregation Characterize Issue->Aggregation Immediate Size Increase Over Time Size Increase Over Time Characterize Issue->Size Increase Over Time During Storage Optimize Formulation Optimize Formulation Aggregation->Optimize Formulation Check Lipid Ratios Optimize Process Optimize Process Aggregation->Optimize Process Review Hydration/Sizing Add Steric Stabilizer Add Steric Stabilizer Size Increase Over Time->Add Steric Stabilizer e.g., PEG-lipid Re-evaluate Storage Re-evaluate Storage Size Increase Over Time->Re-evaluate Storage Temperature/Atmosphere Stable Formulation Stable Formulation Optimize Formulation->Stable Formulation Optimize Process->Stable Formulation Add Steric Stabilizer->Stable Formulation Re-evaluate Storage->Stable Formulation

Caption: A logical workflow for troubleshooting instability in DC-Cholesterol formulations.

References

  • Briuglia, M.-L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
  • Geng, S., Yang, B., Wang, G., et al. (2014). Two cholesterol derivative-based PEGylated liposomes as drug delivery system, study on pharmacokinetics and drug delivery to retina. Nanotechnology.
  • Lombardo, D. (2019). Colloidal stability of liposomes.
  • Maitani, Y., Igarashi, S., & Nagai, T. (1996). The influence of lipid composition and lamellarity of liposomes on the physical stability of liposomes upon storage. International Journal of Pharmaceutics, 127(2), 273–278.
  • MHD, T., & Al-Remawi, M. (2020). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. MDPI.
  • ResearchGate. (2012). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. Retrieved from [Link]

  • SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]

  • Taylor, T. M., Davidson, P. M., Bruce, B. D., & Weiss, J. (2005). Liposomal nanocapsules in food science and agriculture. Critical Reviews in Food Science and Nutrition, 45(7-8), 587–605.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145–160.
  • Wang, Z., Zhu, W., Qiu, Y., et al. (2016). Biological and environmental interactions of emerging two-dimensional nanomaterials. Chemical Society Reviews, 45(7), 1750–1780.
  • Xiang, B., Dong, D. W., Shi, N. Q., Gao, W., Yang, Z. Z., Cui, Y., ... & Qi, X. R. (2009). Effects of moisture content on the storage stability of dried lipoplex formulations. Journal of pharmaceutical sciences, 98(9), 3278–3289.

Sources

Technical Support Center: Effect of pH on DC-Cholesterol Liposome Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) liposome formulations.[][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH-dependent stability in their liposomal experiments. Here, we will delve into the causal mechanisms, provide actionable troubleshooting advice, and offer validated protocols to ensure the integrity and performance of your formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of pH on the stability of DC-Cholesterol liposomes.

Q1: Why is pH a critical parameter for the stability of DC-Cholesterol liposomes?

A1: The stability of DC-Cholesterol liposomes is intrinsically linked to the protonation state of the tertiary amine group in the DC-Cholesterol headgroup.[4] At acidic to neutral pH (typically below its pKa), this amine group is protonated, conferring a net positive charge to the liposome surface. This positive charge creates electrostatic repulsion between liposomes, preventing their aggregation and fusion, thus ensuring colloidal stability.[5] As the pH increases into the alkaline range, the amine group becomes deprotonated, leading to a loss of surface charge. This reduction in electrostatic repulsion can result in liposome aggregation and subsequent instability.[6][7]

Q2: What is the approximate pKa of DC-Cholesterol and how does it influence liposome behavior?

A2: The apparent pKa of ionizable cationic lipids, like DC-Cholesterol, within a liposomal bilayer is typically in the range of 6-7. This pKa value is a crucial determinant of the liposome's charge characteristics at different physiological pH values. Below the pKa, the lipid is predominantly protonated and positively charged, which is essential for interacting with negatively charged molecules like nucleic acids and for maintaining stability.[8][5] Above the pKa, the lipid becomes increasingly neutral, which can be advantageous for reducing toxicity and facilitating payload release within the endosome, but can also lead to instability in storage if the pH is not controlled.[9]

Q3: How does a change in pH affect the size and zeta potential of DC-Cholesterol liposomes?

A3: A change in pH directly impacts the measurable physicochemical properties of DC-Cholesterol liposomes.

  • Zeta Potential: As the pH of the surrounding medium decreases below the pKa of DC-Cholesterol, the degree of protonation of the tertiary amine increases, resulting in a higher positive zeta potential.[10] Conversely, as the pH increases above the pKa, deprotonation occurs, leading to a decrease in the positive zeta potential, approaching neutrality.[7]

  • Particle Size: In the optimal pH range (acidic to neutral), DC-Cholesterol liposomes will exhibit a stable particle size due to electrostatic repulsion.[11] However, if the pH rises to a point where the surface charge is significantly diminished, van der Waals forces can dominate, leading to aggregation and a measurable increase in the average particle size and polydispersity index (PDI).[]

Q4: Can the helper lipid composition (e.g., DOPE) influence the pH sensitivity of DC-Cholesterol liposomes?

A4: Yes, the choice of helper lipid can modulate the pH sensitivity of DC-Cholesterol liposomes. Dioleoylphosphatidylethanolamine (DOPE) is a common helper lipid used in conjunction with DC-Cholesterol.[3][13] DOPE has a cone-like geometry that can facilitate the transition from a bilayer (lamellar) to a non-bilayer (hexagonal) phase, a process that is often pH-dependent and crucial for the endosomal escape of the liposome's payload.[5][14] The presence of DOPE can enhance the fusogenic properties of the liposome in the acidic environment of the endosome, contributing to the overall pH-responsive behavior of the formulation.[8]

Part 2: Troubleshooting Guides

This section provides practical solutions to common experimental issues encountered when working with DC-Cholesterol liposomes.

Issue 1: My DC-Cholesterol liposomes are aggregating upon storage.

  • Probable Cause: The pH of your storage buffer is too high, leading to the deprotonation of DC-Cholesterol and a loss of electrostatic stabilization.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your liposome suspension. For optimal stability, the pH should be maintained below the pKa of DC-Cholesterol, typically in the range of 4.0-6.5.

    • Buffer Selection: Ensure you are using a buffer with sufficient buffering capacity in your target pH range. Citrate or acetate buffers are often suitable choices for acidic pH ranges.

    • Reformulation: If the experimental conditions require a higher pH, consider increasing the molar ratio of DC-Cholesterol in your formulation to enhance the overall surface charge density. However, be mindful that this may also increase cytotoxicity.

Issue 2: I am observing low encapsulation efficiency of my negatively charged cargo (e.g., siRNA, pDNA).

  • Probable Cause: The pH during the encapsulation process may not be optimal for electrostatic interaction between the cationic liposomes and the anionic cargo.

  • Troubleshooting Steps:

    • pH of Encapsulation: Perform the encapsulation step at a pH where the DC-Cholesterol is positively charged (pH < pKa) and your cargo is negatively charged. This will maximize the electrostatic interactions necessary for efficient complexation.[8]

    • Charge Ratio Optimization: Systematically vary the N/P ratio (the ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid) to find the optimal balance for complexation and stability.[8]

    • Method of Preparation: The method used to prepare the liposomes (e.g., thin-film hydration, ethanol injection, reverse-phase evaporation) can influence encapsulation efficiency.[15] Consider optimizing your preparation method.

Issue 3: My liposomes show a significant increase in size and PDI after incubation in a biological medium.

  • Probable Cause: The pH of the biological medium (e.g., cell culture medium, which is typically buffered around pH 7.4) is causing a reduction in the surface charge of your liposomes, leading to aggregation. Interaction with proteins in the medium can also contribute to changes in size.

  • Troubleshooting Steps:

    • Surface Modification: For applications in biological media, consider incorporating a PEGylated lipid (e.g., DSPE-PEG) into your formulation. The polyethylene glycol (PEG) layer provides steric stabilization, which can prevent aggregation even at physiological pH and reduce protein binding.[13]

    • Formulation Optimization: Increasing the cholesterol content in the liposome formulation can enhance its stability in the presence of serum.[16][17]

    • Pre-incubation Analysis: Characterize the size and zeta potential of your liposomes in the intended biological medium over time to understand their stability profile under experimental conditions.[11]

Part 3: Experimental Protocols & Data

This section provides standardized protocols for assessing the pH stability of DC-Cholesterol liposomes and expected data trends.

Protocol 1: pH Stability Assessment using Dynamic Light Scattering (DLS) and Zeta Potential Measurement

This protocol outlines the steps to evaluate the effect of pH on the physical stability of DC-Cholesterol liposomes.

Materials:

  • Prepared DC-Cholesterol liposome suspension.

  • A set of buffers with varying pH values (e.g., citrate buffer for pH 4.0, MES buffer for pH 5.5, and HEPES or PBS for pH 7.4).

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability.

Procedure:

  • Sample Preparation: Dilute the stock liposome suspension in each of the different pH buffers to a suitable concentration for DLS and zeta potential measurements. Ensure the final liposome concentration is consistent across all samples.

  • Equilibration: Allow the diluted samples to equilibrate at room temperature for at least 30 minutes.

  • DLS Measurement: Measure the particle size (Z-average diameter) and polydispersity index (PDI) of the liposomes in each buffer.

  • Zeta Potential Measurement: Measure the zeta potential of the liposomes in each buffer.

  • Data Analysis: Plot the Z-average diameter, PDI, and zeta potential as a function of pH.

Expected Data Summary:

pHExpected Z-average Diameter (nm)Expected PDIExpected Zeta Potential (mV)Interpretation
4.0100 - 200< 0.2+40 to +60Stable, well-dispersed liposomes with high positive surface charge.
5.5100 - 200< 0.2+20 to +40Stable, well-dispersed liposomes with moderate positive surface charge.
7.4> 300 (or signs of aggregation)> 0.30 to +15Potential for aggregation due to reduced surface charge.

Diagram 1: pH-Dependent Protonation and Stability of DC-Cholesterol Liposomes

G cluster_0 Low pH (e.g., pH 4.0-5.5) cluster_1 High pH (e.g., pH > 7.4) low_ph_state DC-Cholesterol Headgroup: Protonated (Positively Charged) low_ph_result High Positive Zeta Potential Strong Electrostatic Repulsion Stable, Dispersed Liposomes low_ph_state->low_ph_result Leads to process Increase in pH high_ph_state DC-Cholesterol Headgroup: Deprotonated (Neutral) high_ph_result Low/Neutral Zeta Potential Loss of Repulsion Aggregation & Instability high_ph_state->high_ph_result Leads to G start Observation: Liposome Aggregation check_ph 1. Measure pH of Suspension start->check_ph ph_high Is pH > 7.0? check_ph->ph_high adjust_buffer 2a. Adjust pH to 4.0-6.5 using a suitable buffer ph_high->adjust_buffer Yes ph_ok Is pH in Optimal Range? ph_high->ph_ok No retest 3. Re-measure Size & Zeta Potential adjust_buffer->retest stable Problem Solved: Stable Liposomes retest->stable ph_ok->stable Yes consider_peg 2b. Consider PEGylation for Steric Stabilization ph_ok->consider_peg No end Further Optimization Needed consider_peg->end

Caption: A step-by-step workflow for troubleshooting aggregation issues in DC-Cholesterol liposome formulations.

References

  • Influence of pH on liposome stability. ResearchGate. Available at: [Link]

  • Role of cholesterol in the stability of pH-sensitive, large unilamellar liposomes prepared by the detergent-dialysis method. PubMed. Available at: [Link]

  • Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior. National Institutes of Health (NIH). Available at: [Link]

  • The influence of temperature, cholesterol content and pH on liposome stability. ResearchGate. Available at: [Link]

  • Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. SpringerLink. Available at: [Link]

  • pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. ResearchGate. Available at: [Link]

  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. National Institutes of Health (NIH). Available at: [Link]

  • Cationic/Ionizable Lipids. DC Chemicals. Available at: [Link]

  • Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. ResearchGate. Available at: [Link]

  • Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. PubMed. Available at: [Link]

  • DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. PubMed. Available at: [Link]

  • pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. ACS Publications. Available at: [Link]

  • DC-Cholesterol∙HCl. Avanti Polar Lipids. Available at: [Link]

  • Characterization of DOPG‐DC liposomes. ResearchGate. Available at: [Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. Malvern Panalytical. Available at: [Link]

  • DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: Zeta potential measurements and electron spin resonance spectra. ResearchGate. Available at: [Link]

  • Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Mastering DC-Cholesterol Liposome Sizing via Extrusion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the particle size of DC-Cholesterol (DC-Chol) liposomes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extrusion process. As your virtual application scientist, I will guide you through the nuances of liposome preparation and extrusion, ensuring you can achieve consistent and reproducible results for your gene delivery applications.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Question 1: Why am I experiencing high back pressure during extrusion, or why is it impossible to extrude my liposome suspension?

High back pressure is a common issue that can halt your experiment and potentially damage your equipment. Understanding the root cause is crucial for resolving it.

Potential Causes:

  • Lipid Aggregation: The initial multilamellar vesicles (MLVs) formed after hydration may be too large or aggregated, leading to membrane clogging.[1][2]

  • Extrusion Below Phase Transition Temperature (Tc): If you are working with lipids that are in a gel state at the extrusion temperature, they will be too rigid to pass through the membrane pores.[3][4]

  • High Lipid Concentration: Highly concentrated lipid suspensions are more viscous and can increase back pressure.[1][5]

  • Clogged Membrane: Particulate matter or lipid aggregates can block the pores of the polycarbonate membrane.[1]

  • Presence of Divalent Cations: For formulations containing negatively charged lipids, divalent cations like Ca²⁺ can cause aggregation.[2]

Solutions:

  • Pre-treat your MLV Suspension: Before extruding through your target pore size, it's essential to reduce the size of the initial MLVs. This can be achieved by:

    • Freeze-Thaw Cycles: Subjecting the MLV suspension to 5-10 freeze-thaw cycles can help to break down large aggregates and promote the formation of unilamellar vesicles.[2][3][4] Thawing should always be done at a temperature above the Tc of the lipids.[2]

    • Sequential Extrusion: Start with a larger pore size membrane (e.g., 400 nm) before moving to your desired smaller pore size (e.g., 100 nm).[4][5]

  • Optimize Extrusion Temperature: Always perform the extrusion at a temperature above the main phase transition temperature (Tc) of your lipid mixture.[3][4] For DC-Cholesterol formulations, which often include helper lipids like DOPE or DPPC, ensure the temperature is above the Tc of the highest-melting-point lipid in the mixture.

  • Adjust Lipid Concentration: If you suspect high concentration is the issue, try diluting your liposome suspension. A typical starting concentration is in the range of 10-20 mg/mL.[5]

  • Ensure Cleanliness: Use high-purity lipids and solvents. Filter your buffer solutions to remove any particulate matter before hydration of the lipid film.

  • Check for Divalent Cations: If your formulation includes anionic lipids, consider using a chelating agent like EDTA in your buffer to remove any contaminating divalent cations.[2]

Question 2: My final liposome size is larger than the membrane pore size. What is causing this discrepancy?

It is a common observation that the final liposome size can be slightly larger than the nominal pore size of the extrusion membrane, especially for pore sizes below 0.2 µm.[1] However, a significant deviation warrants investigation.

Potential Causes:

  • Vesicle Re-fusion: After passing through the pores, smaller vesicles can sometimes re-fuse into larger ones.

  • Membrane Integrity: The polycarbonate membrane might be stretched or torn, allowing larger particles to pass through.

  • Low Extrusion Pressure/Flow Rate: Insufficient pressure may not provide enough shear force to effectively downsize the liposomes.[1][6]

  • Insufficient Extrusion Cycles: A single pass is often not enough to achieve a homogenous size distribution close to the pore size.[1][5]

Solutions:

  • Increase the Number of Extrusion Cycles: For most applications, 5-10 extrusion cycles are recommended to achieve a narrow and consistent size distribution.[5] The most significant size reduction typically occurs within the first few passes.[1]

  • Optimize Extrusion Pressure/Flow Rate: Increasing the extrusion pressure or flow rate can lead to smaller liposomes.[1][6] However, excessive pressure can damage the lipids or the extruder. It's a matter of optimization for your specific formulation and equipment. For instance, preparing 30 nm liposomes may require pressures up to 500 psi, while 400 nm liposomes are better formed at a lower pressure of around 25 psi.[7]

  • Inspect the Membrane: After extrusion, carefully inspect the membrane for any visible damage. Always use new membranes for each experiment to ensure consistency.

  • Lipid Composition: The flexibility of the liposome bilayer plays a role. The inclusion of cholesterol can affect membrane rigidity.[8]

Question 3: The polydispersity index (PDI) of my liposome preparation is too high. How can I achieve a more monodisperse sample?

A high PDI indicates a broad size distribution, which is often undesirable for in vivo applications.

Potential Causes:

  • Insufficient Homogenization: The initial MLV suspension was not adequately homogenized before extrusion.

  • Not Enough Extrusion Cycles: As mentioned, the number of passes through the membrane directly impacts size homogeneity.[1][5]

  • Inconsistent Extrusion Speed: Manual extrusion can sometimes lead to variable pressure and flow rates, affecting uniformity.

Solutions:

  • Increase Extrusion Cycles: This is the most effective way to reduce PDI. Aim for at least 10 passes for a highly monodisperse sample.

  • Use an Automated Extruder: For greater reproducibility, an automated extruder that provides constant pressure or flow rate is recommended over manual extrusion.[3][9]

  • Sequential Extrusion: Extruding sequentially through membranes of decreasing pore size (e.g., 400 nm then 100 nm) can also improve the final PDI.[4][5]

  • Optimize Lipid Formulation: The lipid composition itself can influence the final size distribution.[10]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the extrusion of DC-Cholesterol liposomes.

What is the role of DC-Cholesterol in liposomes?

DC-Cholesterol is a cationic lipid, meaning it carries a positive charge at physiological pH.[] This positive charge is crucial for its function in gene delivery, as it allows the liposome to electrostatically interact with and complex negatively charged nucleic acids like DNA and RNA.[] This complex, often called a lipoplex, helps to protect the genetic material and facilitate its entry into cells.[]

How does lipid composition, besides DC-Cholesterol, affect extrusion?

The choice of helper lipids is critical and can significantly impact the extrusion process and the final liposome characteristics.

  • Cholesterol: The inclusion of cholesterol is common in liposome formulations. It can affect membrane fluidity, permeability, and stability.[8][12] High concentrations of cholesterol can increase the force required for extrusion.[8]

  • Helper Lipids (e.g., DOPE, DOPC): Neutral helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) are often included to improve the fusogenicity of the liposomes and aid in the endosomal escape of the genetic material. The acyl chain composition of these lipids (saturated vs. unsaturated) will determine their phase transition temperature (Tc) and thus the required extrusion temperature.[5]

What type of membrane should I use for extrusion?

Polycarbonate track-etched membranes are the standard for liposome extrusion.[3][9][13] These membranes have well-defined, cylindrical pores that provide a uniform shear force, resulting in a narrow particle size distribution.[1]

How many extrusion cycles are optimal?

The optimal number of cycles depends on your desired particle size and PDI. Generally, a significant reduction in size occurs within the first 2-5 cycles.[1] For a more homogenous population, 10 or more cycles are often recommended.[5] It is important to note that excessive cycling can potentially lead to sample degradation or loss.

What is the expected relationship between membrane pore size and final liposome size?

The final liposome diameter is primarily determined by the pore size of the membrane used.[3][10] When extruding through a filter with a pore size of 0.2 µm and above, the resulting liposomes are typically smaller than the pore size. Conversely, when using membranes with pores smaller than 0.2 µm, the liposomes are often slightly larger than the nominal pore size.[1]

Part 3: Experimental Protocols & Data

Standard Protocol for DC-Cholesterol Liposome Preparation and Extrusion
  • Lipid Film Hydration:

    • Prepare a mixture of DC-Cholesterol and a neutral helper lipid (e.g., DOPE) in a specific molar ratio (e.g., 1:1) in a round-bottom flask.[]

    • Dissolve the lipids in an organic solvent such as chloroform or a chloroform:methanol mixture.[4][]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.[]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with your desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The hydration should be performed at a temperature above the Tc of the lipid with the highest transition temperature.[4] This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of your lipid formulation.[3][4]

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for a defined number of cycles (e.g., 11 times for a homogenous preparation).

    • Collect the final extruded liposome suspension.

Factors Influencing Liposome Size: A Summary Table
ParameterEffect on Liposome SizeKey Considerations
Membrane Pore Size Primary determinant of final vesicle size.[1][10]Smaller pores lead to smaller liposomes.
Number of Extrusion Cycles Increased cycles lead to a smaller mean diameter and lower PDI.[1][6]Most size reduction occurs in the first few passes.[1]
Extrusion Pressure / Flow Rate Higher pressure/flow rate generally results in smaller vesicles.[1][3][6]Excessive pressure can damage lipids or the extruder.
Temperature Must be above the lipid phase transition temperature (Tc).[3][4]Further increases in temperature above Tc have a limited effect on size.[1][6]
Lipid Composition Affects membrane rigidity and fluidity, which can influence the ease of extrusion and final size.[5][10]The inclusion of cholesterol can increase membrane rigidity.[8]
Lipid Concentration Higher concentrations can lead to increased viscosity and difficulty in extrusion.[1][5]May require higher pressures.
Liposome Size Characterization

After preparation, it is crucial to characterize the size and size distribution of your DC-Cholesterol liposomes. The most common technique for this is Dynamic Light Scattering (DLS) , which provides the mean hydrodynamic diameter and the polydispersity index (PDI).[7][14] For more detailed analysis, techniques like Nanoparticle Tracking Analysis (NTA) or Asymmetric Flow Field-Flow Fractionation (AF4) can be employed.[7][15]

Part 4: Visualizing the Workflow

Workflow for DC-Cholesterol Liposome Preparation via Extrusion

LiposomeExtrusionWorkflow cluster_prep Liposome Preparation cluster_extrusion Extrusion Process cluster_analysis Characterization Lipid_Mixing 1. Lipid Mixing (DC-Chol + Helper Lipid) Solvent_Evaporation 2. Solvent Evaporation (Rotary Evaporator) Lipid_Mixing->Solvent_Evaporation Film_Hydration 3. Lipid Film Hydration (Formation of MLVs) Solvent_Evaporation->Film_Hydration Extruder_Assembly 4. Extruder Assembly (with Polycarbonate Membrane) Film_Hydration->Extruder_Assembly Load MLVs Extrusion_Cycles 5. Extrusion (Multiple Cycles) Extruder_Assembly->Extrusion_Cycles Final_Product 6. Final Product (Unilamellar Vesicles) Extrusion_Cycles->Final_Product Collect Size_Analysis 7. Particle Size Analysis (DLS, NTA) Final_Product->Size_Analysis FactorsInfluencingSize center_node Final Liposome Size Pore_Size Membrane Pore Size Pore_Size->center_node Cycles Number of Cycles Cycles->center_node Pressure Extrusion Pressure Pressure->center_node Temperature Temperature (vs. Tc) Temperature->center_node Lipid_Comp Lipid Composition Lipid_Comp->center_node Lipid_Conc Lipid Concentration Lipid_Conc->center_node

Caption: Interplay of factors controlling the final liposome size.

References

  • Current time information in Washington, DC, US. (n.d.). Google.
  • Majesoss, F., & Puri, A. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC - NIH.
  • Majesoss, F., & Puri, A. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. University of Tasmania.
  • Unknown Author. (n.d.). Nano sizing liposomes by extrusion technique and its application. ijrti.
  • BOC Sciences. (n.d.). DC Cholesterol Liposomes for DNA/RNA Delivery. BOC Sciences.
  • Colloid Metrix. (n.d.). Inline particle size measurement of micelles and liposomes. Colloid Metrix.
  • Unknown Author. (n.d.). Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion. Unknown Source.
  • Hope, M. J., et al. (n.d.). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Unknown Source.
  • Sterlitech Corporation. (2023). Liposome's Structure and Extrusion: Introduction, Method, and Application. Sterlitech Corporation.
  • Sterlitech. (n.d.). Liposome Extrusion. Life Science | Sterlitech.
  • Various Authors. (2018). Difficulties in liposomes extrusion?. ResearchGate.
  • Morton, L. A., et al. (n.d.). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. NIH.
  • Avanti Research™ - Merck Millipore. (n.d.). Liposome Preparation. Avanti Research™ - Merck Millipore.
  • NIST. (2023). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir - ACS Publications.
  • Unknown Author. (2021). The Elucidation of the Molecular Mechanism of the Extrusion Process. PubMed Central.
  • JoVE. (2022). Constant Pressure-Controlled Extrusion Method For Preparation | Protocol Preview. YouTube.
  • Unknown Author. (2013). Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. PubMed.
  • Unknown Author. (2025). Lipid composition effects on the number and size of liposomes formed by the inverted emulsion method. bioRxiv.
  • HORIBA. (n.d.). Particle Size Analysis of Liposomes. HORIBA.
  • Genizer. (n.d.). Absolute-Rated Polycarbonate Membranes | 50-400nm Pore, Liposome Extrusion & Biopurification. Genizer.
  • Avanti Research. (n.d.). How Do I Determine The Size Of My Liposomes?. Avanti Research.
  • Unknown Author. (n.d.). Physical characterization of liposomal drug formulations using multi-detector asymmetrical-flow field flow fractionation. NIH.
  • Sannikova, N. (2020). Lipid Composition Effect on Liposome Properties: Role of Cholesterol. Pharma Excipients.
  • Encapsula NanoSciences. (n.d.). Cationic Liposome (Genesome®) containing DC-Cholesterol (Plain and Fluorescent). Encapsula NanoSciences.
  • Unknown Author. (n.d.). Troubleshooting the Extrusion Process. Unknown Source.
  • Sigma-Aldrich. (n.d.). LiposoFast Liposome Factory pore size 400 nm, polycarbonate membrane. Sigma-Aldrich.
  • Unknown Author. (n.d.). Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages. PubMed.
  • Unknown Author. (n.d.). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. MDPI.
  • Unknown Author. (n.d.). Effects of lipid concentration on liposome size (A) and dispersity (B). ResearchGate.

Sources

Validation & Comparative

DC-Cholesterol HCl vs. DOTAP: A Technical Guide to Transfection Efficiency and Formulation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-viral gene delivery, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol HCl (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride) represent two distinct classes of cationic lipids.[1][2] While DOTAP is the "workhorse" lipid with potent in vitro transfection capabilities driven by its double-chain fatty acid structure, DC-Cholesterol utilizes a sterol backbone to offer superior stability and biocompatibility, particularly in serum-rich environments and in vivo applications.[1]

This guide objectively compares their physicochemical properties, transfection mechanisms, and experimental performance to assist researchers in selecting the optimal reagent for their specific gene delivery hurdles.

Part 1: Mechanistic & Structural Comparison[1]

The fundamental difference between these two reagents lies in their hydrophobic domains. This structural divergence dictates their interaction with the endosomal membrane and serum proteins.

Structural Logic
  • DOTAP (Fatty Acid-Based): Features two unsaturated oleoyl chains.[1][2] This creates a fluid lipid bilayer that fuses readily with cell membranes.[1][2] However, this fluidity can lead to instability in the presence of serum proteins (opsonization), leading to premature release or aggregation.

  • DC-Cholesterol HCl (Sterol-Based): Built upon a rigid cholesterol backbone.[1][2] Cholesterol naturally stiffens lipid membranes.[1][2] When incorporated into a liposome, DC-Cholesterol imparts structural rigidity, reducing the "leakiness" of the complex and preventing rapid degradation by serum components.

Mechanism of Action Diagram

The following diagram illustrates how the structural differences translate to cellular uptake pathways.

TransfectionMechanism cluster_Inputs Lipid Structure cluster_Properties Liposome Properties cluster_Barriers Cellular Barriers DOTAP DOTAP (Double Oleoyl Chain) Fluidity High Membrane Fluidity (Rapid Fusion) DOTAP->Fluidity Oleoyl Chains DCChol DC-Cholesterol HCl (Sterol Backbone) Rigidity High Membrane Rigidity (Serum Stability) DCChol->Rigidity Cholesterol Ring Serum Serum Protein Interaction (Opsonization) Fluidity->Serum Susceptible to Aggregation Endosome Endosomal Escape (The 'Proton Sponge' Effect) Fluidity->Endosome Direct Fusion Rigidity->Serum Resistant to Aggregation Serum->Endosome Uptake (Endocytosis) Outcome Gene Expression Endosome->Outcome Cargo Release

Figure 1: Mechanistic pathways of DOTAP vs. DC-Cholesterol.[1][2] DOTAP favors direct fusion but risks serum aggregation; DC-Cholesterol prioritizes stability.[1][2]

Part 2: Performance Comparison Data

The choice between DOTAP and DC-Cholesterol often involves a trade-off between raw transfection power and physiological stability.[1][2]

Comparative Analysis Table
FeatureDOTAPDC-Cholesterol HCl
Primary Application High-efficiency in vitro transfection (adherent cells).[1][2]In vivo gene delivery; Serum-rich in vitro conditions.[1][2][3]
Transfection Efficiency Very High (in serum-free media).[1][2]Moderate to High (remains stable in serum).[1][2]
Serum Sensitivity High. Efficiency drops significantly in >10% serum without optimization.[2]Low. Retains activity in presence of serum; mimics natural membranes.
Cytotoxicity Moderate to High (dose-dependent).[1][2]Low (biocompatible cholesterol metabolite).[1][2]
Helper Lipid Requirement Often used alone or with Cholesterol.[1][2][4]Required. Almost always formulated with DOPE (1:1 or 1:2).[1][2]
Complex Stability Lower (prone to aggregation over time).[1][2]Higher (rigid particles, longer shelf-life).[1][2]
The "Serum Gap"

A critical differentiator is performance in serum.

  • DOTAP: In the presence of serum, negatively charged proteins bind to the cationic DOTAP liposomes, causing aggregation and preventing cell binding. Protocols often require transfecting in serum-free media (e.g., Opti-MEM) for the first 4 hours [1, 2].[1][2]

  • DC-Cholesterol: The cholesterol backbone mimics endogenous cell membranes.[1][2] "DC-high" formulations (high molar ratio of DC-Chol) have been shown to be only marginally affected by serum pre-incubation, whereas DOTAP formulations can be almost completely blocked [3].[1][2][3]

Part 3: Experimental Protocols

To ensure reproducibility, use the Thin Film Hydration Method . This is the gold standard for generating uniform liposomes for both reagents.

Reagent Preparation
  • DOTAP: Dissolve in Chloroform.[2][5][6]

  • DC-Cholesterol HCl: Dissolve in Chloroform:Methanol (9:[1][2][5]1) if solubility is an issue, or pure Chloroform.[1][2]

  • Helper Lipid (DOPE): Essential for DC-Cholesterol to facilitate endosomal release.[1][2]

Workflow Diagram

ProtocolWorkflow Step1 1. Lipid Dissolution (Chloroform) Step2 2. Evaporation (Rotary Evap/N2 Stream) Step1->Step2 Create Thin Film Step3 3. Hydration (Add Water/Buffer -> Vortex) Step2->Step3 Form Multilamellar Vesicles Step4 4. Sizing (Extrusion/Sonication) Step3->Step4 Create SUVs (<200nm) Step5 5. Complexation (Mix with DNA/RNA) Step4->Step5 Incubate 15-30 min

Figure 2: Standard Thin Film Hydration protocol for cationic liposome preparation.

Detailed Protocol: DC-Chol/DOPE Liposome Preparation

Objective: Create a 1:1 molar ratio liposome formulation (standard for mRNA/DNA delivery).

  • Calculate Molar Ratios:

    • DC-Cholesterol HCl (MW ~537.3 g/mol )[1][2]

    • DOPE (MW ~744 g/mol )[1][2]

    • Target: 10 µmol total lipid.

  • Dissolve: Mix 5 µmol DC-Chol and 5 µmol DOPE in 2 mL Chloroform in a round-bottom flask.

  • Dry: Evaporate solvent using a rotary evaporator at 40°C or under a gentle stream of nitrogen until a thin, dry film forms on the glass.

    • Critical Step: Desiccate the film under vacuum for 2-4 hours to remove trace solvent (solvent is cytotoxic).[1][2]

  • Hydrate: Add 1 mL sterile HEPES-buffered saline (HBS) or nuclease-free water. Vortex vigorously for 1-2 minutes. The solution should turn cloudy (milky).[1][2]

  • Size Reduction (Crucial for Efficiency):

    • Sonication: Bath sonicate for 10-15 minutes until solution becomes clear/opalescent.[1][2]

    • Extrusion (Preferred): Pass through 100nm or 200nm polycarbonate membranes 10-15 times for uniform size distribution.[1][2]

  • Storage: Store at 4°C under argon. Do not freeze.

Transfection Procedure (Adherent Cells)
  • Seed Cells: Plate cells (e.g., HEK293, HeLa) to reach 70-80% confluency on the day of transfection.[1][2]

  • Complexation:

    • Tube A: Dilute 2 µg DNA in 100 µL serum-free medium.

    • Tube B: Dilute appropriate volume of Liposomes (based on N/P ratio, typically 4:1) in 100 µL serum-free medium.

    • Mix Tube A into Tube B. Vortex gently. Incubate 20 mins at Room Temp.

  • Treatment: Add complexes dropwise to cells.[1][2]

    • DOTAP: If using pure DOTAP, consider washing cells with PBS and using serum-free media for 4 hours, then replace with complete media.[1]

    • DC-Chol: Can often be added directly to complete media containing serum.[1][2]

Part 4: Troubleshooting & Optimization

SymptomProbable CauseSolution
Low Transfection Efficiency Particle size too large.[1][2]Increase sonication time or extrude through smaller pore (100nm).
High Cytotoxicity Lipid concentration too high.[1][2]Reduce Lipid:DNA ratio.[1][2][7] Check for residual chloroform in lipid film.[2]
Precipitation in Tube Buffer incompatibility.[1][2]Do not use PBS for complexation (phosphate precipitates cationic lipids).[1][2] Use water or HEPES.[1][2]
In Vivo Toxicity Aggregation in blood.[2]Switch from DOTAP to DC-Chol/DOPE or PEGylate the liposome surface.[1][2]

References

  • Carl Roth. (n.d.).[1][2] Instructions for use: DOTAP. Retrieved from [Link]

  • Crook, K., et al. (1998).[1][2] Characterization of cationic lipid DNA transfection complexes differing in susceptibility to serum inhibition.[3][8][9] Journal of Gene Medicine. (Contextualized from NIH/PubMed Central data). Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). DC-Cholesterol HCl Product Page.[1][2][6][10][11] Retrieved from [Link][1][2]

  • Zhang, Y., et al. (2010).[1][2][12] DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. International Journal of Pharmaceutics. Retrieved from [Link]

Sources

In Vivo Biodistribution & Performance: DC-Cholesterol vs. Ionizable Lipid Systems

[1]

Executive Summary

This guide provides a technical comparison between DC-Cholesterol (DC-Chol) , a first-generation cationic lipid, and modern Ionizable Lipids (e.g., DLin-MC3-DMA, SM-102). While DC-Cholesterol laid the groundwork for gene delivery, its permanent positive charge creates significant limitations in in vivo biodistribution, primarily driving non-specific lung accumulation and toxicity. In contrast, ionizable lipids utilize pH-dependent charge switching to minimize systemic toxicity and maximize hepatocyte uptake via the ApoE-LDLR pathway, making them the industry standard for LNP-based therapeutics.

Mechanistic Divergence: The Charge Paradox

The fundamental differentiator between these two lipid classes is their behavior in response to physiological pH gradients. This physicochemical property dictates their biological fate.

DC-Cholesterol: The "Always-On" Cation

DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) maintains a positive charge at physiological pH (7.4).

  • Serum Interaction: Upon intravenous injection, the permanent positive charge attracts negatively charged serum proteins (opsonins) and blood components (albumin, erythrocytes).

  • Aggregates: These interactions often form large aggregates (>200nm) that are rapidly filtered by the pulmonary capillary bed (First-Pass Effect).

  • Endosomal Escape: Relies on membrane fusion and the "proton sponge" effect, but because it cannot switch to a neutral state, it remains toxic to cellular membranes.

Ionizable Lipids: The "Switchable" Stealth

Ionizable lipids (e.g., DLin-MC3-DMA) are designed with a pKa typically between 6.0 and 7.0.

  • Circulation (pH 7.4): They remain near-neutral.[1] This prevents aggregate formation and reduces clearance by the Reticuloendothelial System (RES).

  • Protein Corona: They selectively bind Apolipoprotein E (ApoE) in the bloodstream. This "protein corona" acts as an endogenous ligand, directing the LNP to Low-Density Lipoprotein Receptors (LDLR) on hepatocytes.

  • Endosome (pH < 6.0): They become protonated.[2] The positive charge interacts with anionic endosomal lipids, inducing a transition from a lamellar phase to an inverted hexagonal phase (

    
    ), destabilizing the membrane and releasing the cargo.[2]
    
Visualization: Endosomal Escape Mechanisms[2][3][4]

EndosomalEscapecluster_0Circulation (pH 7.4)cluster_1Cellular Uptake & Endosome (pH 5.5)DC_CircDC-Chol LNP(Permanently Cationic)SerumSerum Proteins(Albumin/Opsonins)DC_Circ->SerumElectrostaticBindingIon_CircIonizable LNP(Neutral Surface)ApoEApoE RecruitmentIon_Circ->ApoEHydrophobicInteractionLungLung Capillaries(Mechanical Trapping)Serum->LungAggregates formedLiverHepatocyte(LDLR Mediated)ApoE->LiverLDLR BindingEndosomeAcidic EndosomeLung->EndosomeNon-specificUptakeLiver->EndosomeEndocytosisEscapeCytosolic ReleaseEndosome->EscapeIonizable: Phase Transition (H_II)DC-Chol: Membrane Fusion (Inefficient)

Figure 1: Comparative trafficking pathways. DC-Cholesterol suffers from rapid opsonization and lung entrapment, while Ionizable lipids leverage endogenous ApoE for targeted liver uptake.

Comparative Biodistribution Profile

The following data summarizes the typical organ accumulation ratios observed in murine models following tail-vein injection of LNP-mRNA formulations.

FeatureDC-Cholesterol (Cationic)Ionizable Lipids (e.g., MC3, SM-102)
Primary Target Organ Lungs (First-pass uptake) & SpleenLiver (Hepatocytes)
Liver:Lung Ratio Low (< 1:1 to 5:1)High (> 100:1)
Mechanism of Uptake Non-specific electrostatic interactionApoE-mediated LDLR transport
Serum Half-Life Short (< 15 mins) due to rapid clearanceExtended (Hours) due to PEG/Neutrality
Toxicity Profile High (Systemic inflammation, cell lysis)Low (Transient liver enzyme elevation)
Transfection Efficiency Moderate (High in vitro, poor in vivo)Excellent (Gold standard for in vivo)
The "Lung Trap" Phenomenon

Research indicates that increasing the molar ratio of cationic lipids like DC-Chol shifts biodistribution drastically towards the lungs. This is known as Selective Organ Targeting (SORT) when applied intentionally, but in the context of DC-Chol, it is often an uncontrolled side effect of the permanent charge interacting with the vast capillary network of the lungs immediately after IV injection.

Critical Insight: If your therapeutic goal is liver-targeted gene silencing or replacement, DC-Chol is unsuitable due to high off-target lung expression. Conversely, if lung targeting is desired, modern SORT lipids (adding a precise cationic charge to an ionizable formulation) are preferred over pure DC-Chol due to toxicity concerns.

Experimental Protocol: In Vivo Biodistribution Assessment

To validate these profiles in your own lab, use the following standardized protocol for LNP-mRNA biodistribution.

Phase 1: LNP Formulation (Microfluidic Mixing)

Objective: Create consistent nanoparticles with controlled size (60-100nm) and PDI (<0.2).

  • Aqueous Phase: Dissolve Firefly Luciferase mRNA (Fluc-mRNA) in 50mM Citrate Buffer (pH 4.0). Target concentration: 0.15 mg/mL.

  • Organic Phase: Dissolve lipids in Ethanol.

    • Ionizable Formulation: Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid (50:10:38.5:1.5 molar ratio).

    • DC-Chol Formulation: DC-Chol : DOPE : Cholesterol : PEG-Lipid (40:20:38.5:1.5).

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and Total Flow Rate (TFR) of 12 mL/min.

  • Dialysis: Dialyze against 1x PBS (pH 7.4) for 2 hours to remove ethanol and neutralize pH.

  • QC: Measure Size and Zeta Potential using Dynamic Light Scattering (DLS). Expect DC-Chol Zeta > +20mV; Ionizable Zeta ~ -5 to 0mV.

Phase 2: Animal Administration & Imaging

Objective: Quantify protein expression across organs.

  • Subjects: Female BALB/c or C57BL/6 mice (6-8 weeks old).

  • Injection: Administer 0.5 mg/kg (mRNA basis) via lateral tail vein IV injection.

  • Timepoint: Wait 6 hours (peak expression for mRNA).

  • Imaging (IVIS):

    • Inject D-Luciferin (150 mg/kg IP).

    • Wait 10-15 minutes.

    • Anesthetize mice (Isoflurane) and image using an In Vivo Imaging System (IVIS).

  • Ex Vivo Analysis (Optional but Recommended):

    • Harvest Liver, Lungs, Spleen, Kidneys, Heart.

    • Homogenize tissues in Lysis Buffer.

    • Perform Luciferase assay on homogenates to quantify RLUs (Relative Light Units) per gram of tissue.

Visualization: Biodistribution Workflow

BiodistributionProtocolcluster_formulationFormulationcluster_in_vivoIn Vivo Phasecluster_analysisAnalysisLipidsLipid Mix (Ethanol)Ionizable vs DC-CholMixingMicrofluidic Mixing(3:1 Ratio)Lipids->MixingmRNAmRNA (Acidic Buffer)mRNA->MixingDialysisDialysis (PBS pH 7.4)Mixing->DialysisInjectionIV Tail Vein Injection(0.5 mg/kg)Dialysis->InjectionWait6 Hour IncubationInjection->WaitLuciferinD-Luciferin InjectionWait->LuciferinIVISWhole Body Imaging(Qualitative)Luciferin->IVISExVivoOrgan Harvest & Lysis(Quantitative RLU/mg)IVIS->ExVivo

Figure 2: Step-by-step workflow for comparative biodistribution analysis of LNP formulations.

Troubleshooting & Optimization

  • Toxicity in DC-Chol Groups: If mice show signs of distress (piloerection, lethargy) immediately post-injection, it is likely due to pulmonary embolism caused by large aggregates. Solution: Reduce cationic lipid molar ratio or increase PEG-lipid content to shield the charge.

  • Low Liver Expression in Ionizable Groups: Ensure the LNP pKa is optimized. If pKa is too low (<6.0), endosomal escape fails. If too high (>7.0), the particle is cationic in circulation and cleared like DC-Chol. Target pKa: 6.4 - 6.8.

  • Zeta Potential Drift: DC-Chol LNPs are unstable in PBS over time. Formulate fresh or store at 4°C for no more than 24 hours.

References

  • NDEPT. (2023). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. National Institutes of Health. [Link]

  • Cheng, Q., et al. (2020). Selective organ targeting (SORT) nanoparticles for tissue-specific mRNA delivery and CRISPR–Cas gene editing. Nature Nanotechnology. [Link]

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[2][3][4][5][6][7] [Link]

  • JoVE. (2022). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments. [Link]

  • Inside Therapeutics. (2025). Biodistribution of RNA-LNP, a review. [Link]

A Researcher's Guide to DC-Cholesterol HCl: Structural Verification by NMR Spectroscopy and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of gene therapy and drug delivery, the structural integrity of synthetic lipids is paramount. Among these, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol hydrochloride (DC-Cholesterol HCl) has emerged as a key cationic lipid, prized for its role in forming stable liposomes for the delivery of nucleic acids and other therapeutics.[1] Its efficacy and safety are intrinsically linked to its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unequivocally verifying this structure, providing a detailed atomic-level fingerprint of the molecule.

This guide, designed for the discerning researcher, offers an in-depth analysis of the NMR spectroscopic data expected for DC-Cholesterol HCl. It further provides a comparative overview with common alternative cationic lipids, equipping you with the knowledge to ensure the quality and consistency of your delivery vehicles.

The Imperative of Structural Verification

The geometry and chemical environment of every atom in a cationic lipid influence its self-assembly into nanoparticles, its interaction with the therapeutic payload, and its behavior in a biological system. For DC-Cholesterol HCl, the covalent attachment of the dimethylaminoethane-carbamoyl moiety to the 3-position of the cholesterol backbone is the critical feature conferring its cationic properties.[1] Any deviation from this structure, such as impurities from the synthesis or degradation products, can significantly alter the performance and safety profile of the final formulation. Therefore, rigorous structural verification is not merely a quality control step but a fundamental aspect of rational drug delivery design.

Deciphering the NMR Spectrum of DC-Cholesterol HCl

The Cholesterol Backbone: A Conserved Fingerprint

The majority of the signals in the NMR spectra of DC-Cholesterol HCl will arise from the rigid tetracyclic sterol core and its flexible isooctyl side chain. These signals are largely predictable based on the extensive NMR data available for cholesterol.[2][3]

Key ¹H NMR Signals for the Cholesterol Backbone:

  • Olefinic Proton (C6-H): A characteristic multiplet around 5.3-5.4 ppm.

  • Carbinol Proton (C3-H): In native cholesterol, this appears around 3.5 ppm. In DC-Cholesterol HCl, this proton's chemical shift will be significantly downfield due to the electron-withdrawing effect of the carbamate linkage, likely appearing in the range of 4.5-4.7 ppm.

  • Methyl Protons: Several sharp singlets and doublets in the upfield region (0.6-1.1 ppm) corresponding to the angular methyl groups (C18 and C19) and the methyl groups of the isooctyl tail (C21, C26, C27).[2]

Key ¹³C NMR Signals for the Cholesterol Backbone:

  • Olefinic Carbons (C5 and C6): Resonances in the downfield region, typically around 140 ppm and 121 ppm, respectively.

  • Carbinol Carbon (C3): In cholesterol, this carbon resonates around 71.8 ppm. The carbamate linkage in DC-Cholesterol HCl will shift this resonance downfield.

  • Methyl Carbons: A series of peaks in the upfield region (11-25 ppm).[2]

The Cationic Headgroup: The Defining Feature

The N,N-dimethylaminoethane-carbamoyl hydrochloride moiety introduces a new set of signals that are crucial for confirming the identity of DC-Cholesterol HCl.

Predicted ¹H NMR Signals for the Headgroup:

  • N-Methyl Protons (-N(CH₃)₂): A singlet in the region of 2.2-2.8 ppm. In the HCl salt form, this peak may be shifted slightly downfield and could show broadening due to proton exchange.

  • Methylene Protons (-CH₂-CH₂-): Two multiplets, corresponding to the two methylene groups of the ethylenediamine linker. The methylene group attached to the carbamate nitrogen will be further downfield than the one attached to the dimethylamino group.

  • Carbamate N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Signals for the Headgroup:

  • Carbamate Carbonyl (C=O): A peak in the downfield region, typically around 155-160 ppm.

  • N-Methyl Carbons (-N(CH₃)₂): A signal around 45 ppm.

  • Methylene Carbons (-CH₂-CH₂-): Two distinct signals for the two methylene carbons.

A Comparative Look: DC-Cholesterol HCl vs. Other Cationic Lipids

To provide context, the following table compares the key structural features and expected NMR characteristics of DC-Cholesterol HCl with other widely used cationic lipids: DOTAP, DOTMA, and DODAP. The lack of standardized, publicly available, and fully assigned spectra for these commercial lipids necessitates a degree of prediction based on their constituent parts.

Cationic LipidHydrophobic MoietyLinkerHeadgroupKey Differentiating ¹H NMR SignalsKey Differentiating ¹³C NMR Signals
DC-Cholesterol HCl CholesterolCarbamateN,N-dimethylethylenediamine (tertiary amine)Characteristic cholesterol backbone signals; Signals for the dimethylaminoethyl group.Cholesterol backbone carbons; Carbamate carbonyl (~155-160 ppm).
DOTAP 2x Oleoyl chainsPropanediol esterTrimethylammonium (quaternary amine)Olefinic protons (~5.3 ppm); Glycerol backbone protons; N-methyl singlet (~3.1-3.3 ppm).Ester carbonyls (~173 ppm); Olefinic carbons (~130 ppm); Quaternary ammonium carbons.
DOTMA 2x Oleoyl chainsPropanediol etherTrimethylammonium (quaternary amine)Olefinic protons (~5.3 ppm); Glycerol backbone protons; N-methyl singlet (~3.1-3.3 ppm).[4]Ether-linked carbons; Olefinic carbons (~130 ppm); Quaternary ammonium carbons.
DODAP 2x Oleoyl chainsPropanediol esterDimethylamino (tertiary amine)Olefinic protons (~5.3 ppm); Glycerol backbone protons; N-methyl singlet (~2.2-2.4 ppm).[5]Ester carbonyls (~173 ppm); Olefinic carbons (~130 ppm); Tertiary amine carbons.

Visualizing the NMR Workflow for Cationic Lipid QC

The following diagram illustrates a typical workflow for the quality control of cationic lipids like DC-Cholesterol HCl using NMR spectroscopy.

NMR_Workflow Workflow for NMR-based Quality Control of Cationic Lipids cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Cationic Lipid Sample (e.g., DC-Cholesterol HCl) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, MeOD) Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec Acquire_1H Acquire ¹H NMR Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum NMR_Spec->Acquire_13C Acquire_2D Acquire 2D NMR (optional) (COSY, HSQC) NMR_Spec->Acquire_2D Process Fourier Transform & Phase Correction Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Integrate Peak Integration & Chemical Shift Referencing Process->Integrate Assign Peak Assignment Integrate->Assign Compare Compare with Reference Spectrum & Purity Assessment Assign->Compare Report Generate Certificate of Analysis (CoA) Compare->Report

Caption: A schematic overview of the key steps involved in the quality control of cationic lipids using NMR spectroscopy.

Experimental Protocol for NMR Analysis of DC-Cholesterol HCl

This protocol provides a standardized method for acquiring high-quality ¹H and ¹³C NMR spectra for DC-Cholesterol HCl.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the DC-Cholesterol HCl sample for ¹H NMR and 50-100 mg for ¹³C NMR. The higher amount for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the lipid is soluble. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices. Avanti Polar Lipids specifies that DC-Cholesterol HCl is soluble in a Chloroform:Methanol (95:5) mixture at 5mg/mL.[1] For NMR, using a deuterated solvent mixture like CDCl₃:CD₃OD would be appropriate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Filtration: To ensure a homogeneous magnetic field and obtain sharp NMR signals, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), a known amount of an internal standard with a singlet in a clear region of the spectrum can be added.

2. NMR Instrument Parameters:

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 4.7 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 250 ppm (centered around 100 ppm).

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to an internal standard like tetramethylsilane (TMS) at 0 ppm.

By adhering to this rigorous analytical approach, researchers can be confident in the structural identity and purity of their DC-Cholesterol HCl, laying a solid foundation for the development of safe and effective drug delivery systems.

References

  • JETIR (2019). Synthesis, Characterization and Molecular Docking of Statins Rational Drug Design Approach. JETIR, 6(6). [Link]

  • Avanti Polar Lipids. DC-Cholesterol∙HCl. [Link]

  • Magritek (2017). Cholesterol. [Link]

  • Gong, Y. et al. (2025). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [Link]

  • Brown, M. F., & Leftin, A. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Methods in molecular biology (Clifton, N.J.), 1734, 137–162. [Link]

  • Bhatt, H. B. et al. (2016). Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate. PloS one, 11(11), e0165847. [Link]

  • ResearchGate. Extraction and quantification of the cationic lipid 1,2-dioleoyl-3-trimethylammonium propane from human plasma. [Link]

  • PubChem. N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium. [Link]

  • PubChem. 1,2-Dioleoyloxy-3-(dimethylamino)propane. [Link]

  • ResearchGate. Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy. [Link]

  • Avanti Polar Lipids (2020). Avanti® Polar Lipids. [Link]

  • Scheidt, H. A. et al. (2013). Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. Soft Matter, 9(1), 209-220. [Link]

  • Histoline. DODAP (1,2-dioleoyl-3-dimethylammonium propane). [Link]

  • Avanti Polar Lipids. [Link]

  • ResearchGate. Chemical structures of commonly used cationic lipids. DOTAP, 1,2-dioleoyl-3-trimethylammoniumpropane. [Link]

  • Avanti Polar Lipids. Fluorescent Probes and Lipids. [Link]

  • Alsop, R. J. et al. (2023). DOTAP: Structure, hydration, and the counterion effect. Biophysical Journal, 122(3), 443-454. [Link]

  • Bertin Bioreagent. N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium (chloride). [Link]

  • Kornek, M. et al. (2008). 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)-formulated, immune-stimulatory vascular endothelial growth factor a small interfering RNA (siRNA) increases antitumoral efficacy in murine orthotopic hepatocellular carcinoma with liver fibrosis. Molecular medicine (Cambridge, Mass.), 14(3-4), 168–176. [Link]

Sources

A Comparative Guide to DC-Cholesterol and DOTMA Lipids for Gene Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of non-viral gene delivery, the selection of an appropriate cationic lipid is a critical determinant of experimental success. Among the myriad of available options, DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol) and DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium-propane) have emerged as foundational tools, each with a distinct profile of performance and application suitability. This guide provides an in-depth, objective comparison of these two widely utilized cationic lipids, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences and Chemical Structures

The fundamental differences between DC-Cholesterol and DOTMA lie in their molecular architecture, which in turn dictates their behavior in formulating lipid nanoparticles (LNPs) and their interaction with cellular membranes.

DC-Cholesterol is a cholesterol-based cationic lipid. Its structure incorporates a rigid sterol backbone, which contributes to the stability and fluidity of the lipid bilayer.[1][2] The positive charge, essential for electrostatic interaction with negatively charged nucleic acids, is conferred by a dimethylaminoethane carbamoyl group.[3]

DOTMA , on the other hand, is a non-cholesterol-based cationic lipid with a glycerol backbone and two unsaturated oleoyl lipid chains.[4][5] Its quaternary ammonium head group provides a permanent positive charge.[4][5] The ether linkage between the hydrophobic tails and the glycerol backbone in DOTMA is more stable to hydrolysis compared to the ester bonds found in analogous lipids like DOTAP.[4]

G cluster_DC_Chol DC-Cholesterol cluster_DOTMA DOTMA DC_Chol_structure Sterol Backbone (Rigid, planar) DC_Chol_headgroup Cationic Headgroup (Dimethylaminoethane carbamoyl) DC_Chol_structure->DC_Chol_headgroup Linker DOTMA_backbone Glycerol Backbone DOTMA_tails Two Unsaturated Oleoyl Chains DOTMA_backbone->DOTMA_tails Ether Linkages (Stable) DOTMA_headgroup Cationic Headgroup (Quaternary Ammonium) DOTMA_backbone->DOTMA_headgroup

Caption: Chemical Structures of DC-Cholesterol and DOTMA.

Performance Deep Dive: Transfection Efficiency and Cytotoxicity

The ultimate measure of a transfection reagent's utility is its ability to efficiently deliver a genetic payload with minimal cellular toxicity. The choice between DC-Cholesterol and DOTMA will often hinge on the specific cell type and experimental conditions.

ParameterDC-CholesterolDOTMAKey Considerations
Transfection Efficiency Generally considered effective, with reported efficiencies around 35% in some studies.[6] Often formulated with a helper lipid like DOPE to enhance efficiency.[7][8]Reported transfection efficiencies range from 8% to 16% when co-formulated with DOPE.[6] However, in vivo, DOTMA has shown better gene expression in the lung compared to DOTAP.[4]Efficiency is highly cell-type dependent and influenced by the choice of helper lipid and the ratio of lipids to nucleic acid.
Cytotoxicity Generally exhibits lower cytotoxicity compared to many other cationic lipids.[][10] The cholesterol backbone is a natural component of cell membranes, contributing to its biocompatibility.[]Can exhibit cytotoxic effects in certain cell lines.[6] The permanent positive charge of the quaternary ammonium head group can contribute to cell membrane disruption.Cytotoxicity is a significant concern for all cationic lipids and should be empirically determined for each cell line and application.
Stability The rigid cholesterol structure enhances the stability of lipid nanoparticles.[5]The stable ether linkages contribute to the chemical stability of the lipid itself.[4]Formulation with helper lipids like cholesterol can significantly increase the stability and circulation time of LNPs.[4]

Mechanism of Action: A Step-by-Step Look at Gene Delivery

The process of cationic lipid-mediated gene delivery can be broken down into several key stages, from lipoplex formation to gene expression.

G cluster_workflow Gene Delivery Workflow start Cationic Lipid + Nucleic Acid lipoplex Lipoplex Formation (Electrostatic Interaction) start->lipoplex cell_interaction Interaction with Cell Membrane lipoplex->cell_interaction endocytosis Endocytosis cell_interaction->endocytosis endosomal_escape Endosomal Escape endocytosis->endosomal_escape release Nucleic Acid Release into Cytoplasm endosomal_escape->release nuclear_entry Nuclear Entry (for DNA) release->nuclear_entry expression Gene Expression nuclear_entry->expression

Caption: Generalized workflow for cationic lipid-mediated gene delivery.

  • Lipoplex Formation: The positively charged cationic lipids (either DC-Cholesterol or DOTMA) spontaneously interact with the negatively charged phosphate backbone of nucleic acids (DNA or RNA) to form condensed, nanoparticle-sized complexes called lipoplexes.[3][4]

  • Cellular Uptake: The net positive charge of the lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, leading to cellular uptake, primarily through endocytosis.[]

  • Endosomal Escape: This is a critical and often rate-limiting step. Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. Helper lipids like DOPE, which have a cone-shaped structure, are often included in formulations to promote this process by inducing a non-bilayer lipid phase.[11]

  • Gene Expression: For plasmid DNA, it must then be transported to the nucleus for transcription. For mRNA, translation can occur directly in the cytoplasm.

Experimental Protocols

The following protocols provide a starting point for the preparation of liposomes and subsequent transfection. Optimization is highly recommended for each specific application.

Liposome Preparation (Thin-Film Hydration Method)

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized.[12]

Materials:

  • DC-Cholesterol or DOTMA

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or other suitable organic solvent

  • Sterile, RNase-free buffer (e.g., HEPES or PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of the cationic lipid (DC-Cholesterol or DOTMA) and the helper lipid in chloroform. The molar ratio of cationic lipid to helper lipid often requires optimization, with common starting points being 1:1 or 1:2.[7]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[]

  • Hydration: Add the sterile, RNase-free buffer to the flask. The volume will depend on the desired final lipid concentration. Hydrate the lipid film by gentle rotation, which may be performed at a temperature above the phase transition temperature of the lipids.[13] This process results in the formation of MLVs.

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles of a more uniform size, the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[14]

In Vitro Transfection Protocol

Materials:

  • Prepared liposome suspension

  • Nucleic acid (plasmid DNA or RNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells plated in a multi-well plate

Procedure:

  • Cell Plating: The day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. In one tube, dilute the required amount of nucleic acid in serum-free medium. b. In a separate tube, dilute the required amount of the liposome suspension in serum-free medium. The optimal ratio of lipid to nucleic acid (often expressed as a charge ratio, N/P) needs to be determined empirically.[15] c. Combine the diluted nucleic acid and the diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection: a. Remove the culture medium from the cells and wash with PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for an additional 24-72 hours before assaying for gene expression.

Conclusion and Future Perspectives

Both DC-Cholesterol and DOTMA are valuable tools in the non-viral gene delivery toolbox. The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the experiment. DC-Cholesterol often offers a favorable balance of transfection efficiency and low cytotoxicity, making it a robust choice for a wide range of applications.[][10] DOTMA, with its stable ether linkage, provides a chemically resilient option, and its performance can be finely tuned through formulation with various helper lipids.[4]

As the field of gene therapy continues to advance, the development of novel cationic lipids with improved efficacy and safety profiles is an active area of research. However, a thorough understanding of the properties and performance of foundational lipids like DC-Cholesterol and DOTMA remains essential for any researcher working in this exciting and impactful field.

References

  • Alila Medical Media. (2018, May 1). Cholesterol Metabolism, LDL, HDL and other Lipoproteins, Animation [Video]. YouTube. [Link]

  • Avanti Polar Lipids. (n.d.). DOTMA for Gene Transfection. Retrieved from [Link]

  • Encord. (n.d.). Cationic Liposome (Genesome®) containing DC-Cholesterol (Plain and Fluorescent). Retrieved from [Link]

  • Encord. (n.d.). Cationic Liposome (Genesome®) containing DOTMA (Plain and Fluorescent). Retrieved from [Link]

  • Hosseini, E. S., Nikkhah, M., & Hosseinkhani, S. (2019). Cholesterol-rich lipid-mediated nanoparticles boost of transfection ef. International Journal of Nanomedicine, 14, 4593–4605. [Link]

  • Li, W., Szoka, F. C., Jr. (2007). Lipid-based nanoparticles for nucleic acid delivery. Pharmaceutical Research, 24(3), 438–449.
  • Liu, D., Ren, T., & Song, Y. K. (2005). Cationic lipids in gene delivery: a review of the design and mechanism of action. Journal of Controlled Release, 109(1-3), 298–310.
  • Nayerossadat, N., Maedeh, T., & Ali, P. A. (2012). Viral and nonviral delivery systems for gene delivery. Advanced biomedical research, 1, 27.
  • Ramezani, M., & Shamsara, J. (2018). Cationic lipids for gene delivery: a review of the state of the art. Journal of Drug Targeting, 26(5-6), 405–416.
  • Simões, S., Moreira, J. N., Fonseca, C., Düzgüneş, N., & de Lima, M. C. (2004). On the formulation of cationic liposomes for gene delivery. Journal of Controlled Release, 98(3), 365–376.
  • Waser, M., & Crommelin, D. J. A. (2022). Transfection efficiency of DOTAP-cholesterol versus DOTAP-DOPE mRNA lipoplexes. ResearchGate. [Link]

  • Zhang, S., Xu, Y., Wang, B., & Qiao, W. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. International Journal of Pharmaceutics, 390(2), 198–207. [Link]

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Publish Comparison Guide: TEM Imaging of DC-Cholesterol Based Lipoplexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of DC-Cholesterol (DC-Chol) based lipoplexes, focusing on their structural characterization via Transmission Electron Microscopy (TEM). While 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP ) remains the industry benchmark for cationic transfection, DC-Chol offers a distinct toxicity/efficiency profile governed by its ability to form specific supramolecular structures.

This document is designed for formulation scientists and structural biologists. It details the causal link between lipoplex phase behavior (Lamellar


 vs. Inverted Hexagonal 

) and transfection efficiency, and provides validated protocols for visualizing these structures without artifacts.

Part 1: Comparative Technical Analysis

The Material: DC-Cholesterol vs. DOTAP

In gene delivery, the choice of cationic lipid dictates the packing parameter of the liposome, which directly influences the lipoplex's ability to fuse with endosomal membranes.

FeatureDC-Cholesterol (DC-Chol)DOTAPTechnical Insight
Chemical Nature Cholesterol derivative with a tertiary amine headgroup.[1]Quaternary ammonium lipid with oleoyl chains.DC-Chol's rigid steroid backbone confers stability but limits membrane flexibility compared to DOTAP's fluid alkyl chains.
pKa & Charge Titratable (pKa ~ 8.0). Charge varies with pH.Permanently charged (Quaternary amine).DC-Chol is pH-sensitive, aiding endosomal escape via the "proton sponge" effect or pH-triggered phase transition.
Toxicity Low. Metabolizable cholesterol backbone.Moderate to High. Permanent positive charge can disrupt cellular membranes non-specifically.DC-Chol is preferred for sensitive cell lines (e.g., primary cells) despite potentially lower raw transfection efficiency.
Phase Behavior Tends to form Lamellar (

)
phases; requires helper lipid (DOPE) to access Hexagonal (

)
phase.
Readily forms

; highly efficient but less stable in serum.
Critical: The

transition is the mechanism of endosomal release.[2][3] DC-Chol relies heavily on DOPE to facilitate this transition.
The Imaging Challenge: Negative Staining vs. Cryo-TEM

Visualizing lipoplexes is notoriously difficult due to their soft, hydrated nature. The choice of imaging technique fundamentally alters the observed morphology.

  • Negative Staining (NS): Uses heavy metal salts (Uranyl Acetate) to outline particles.

    • Pros: High contrast, fast (15 mins), no expensive cooling holder required.

    • Cons:Dehydration artifacts. Lipoplexes often collapse into "rouleaux" or flattened discs. High salt concentrations can cause aggregation.

  • Cryo-TEM: Vitrifies samples in amorphous ice.

    • Pros:Native state preservation. Visualizes internal multilamellar structure ("fingerprint" patterns) and true size distribution.

    • Cons: Low contrast, technically demanding, expensive.

Scientist's Verdict: Use Negative Staining for rapid batch screening of size and homogeneity. Use Cryo-TEM to validate the internal lamellarity and confirm the presence of the


 phase, which correlates with high transfection efficiency.

Part 2: Structural Dynamics & Mechanism

The efficiency of DC-Chol lipoplexes is not random; it is driven by phase physics. The diagram below illustrates the assembly pathway and the critical phase transition that must occur for successful gene delivery.

Lipoplex_Mechanism cluster_0 Formulation Lipids Cationic Lipids (DC-Chol + DOPE) Interaction Electrostatic Interaction Lipids->Interaction DNA Nucleic Acid (siRNA / pDNA) DNA->Interaction Lipoplex Lipoplex Assembly (Multilamellar L_alpha) Interaction->Lipoplex Self-Assembly Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis Endosome Endosomal Acidification Endocytosis->Endosome Transition Phase Transition (L_alpha -> H_II) Endosome->Transition pH Drop + DOPE Effect Release Cargo Release (Cytosol) Transition->Release Membrane Fusion

Caption: The critical pathway from electrostatic assembly to endosomal escape. The L_alpha to H_II transition is the rate-limiting step for DC-Chol efficiency.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Negative Staining (OpNS) for Lipoplexes

Standard protocols often fail for cationic lipids due to interaction with the stain. This optimized protocol minimizes aggregation.

Reagents:

  • DC-Chol/DOPE Lipoplexes (0.1 - 0.5 mg/mL lipid conc.)

  • Uranyl Formate (0.75% w/v) or Uranyl Acetate (1% w/v). Note: Uranyl Formate is preferred for finer grain.

  • Carbon-coated copper grids (300-400 mesh), glow-discharged.

Step-by-Step Workflow:

  • Glow Discharge: Treat grids for 30 seconds to render the surface hydrophilic.[4] This is critical for spreading cationic liposomes.

  • Adsorption: Apply 3 µL of lipoplex sample to the grid. Incubate for 60 seconds .

    • Why? Cationic liposomes adhere strongly to the negatively charged carbon film.

  • Washing (The Critical Step):

    • Do NOT blot immediately.

    • Touch the side of the grid to a drop of deionized water, then wick away from the edge with filter paper.[5] Repeat 2x.

    • Causality: This removes excess phosphate buffer (PBS) which precipitates with Uranyl salts, causing "black pepper" artifacts.

  • Staining:

    • Apply 3 µL of stain.[5] Immediately blot away.

    • Apply a second drop of stain.[6][7] Incubate for 30 seconds .

  • Drying: Blot gently from the edge until the grid is dry. Air dry for 5 minutes.

Protocol B: Cryo-TEM Sample Vitrification

Use this for definitive structural validation.

Reagents:

  • Quantifoil R 2/2 or R 1.2/1.3 holey carbon grids.

  • Liquid Ethane (liquefied by Liquid Nitrogen).

Step-by-Step Workflow:

  • Grid Preparation: Glow discharge Quantifoil grids (hydrophilicity is less critical here but helps wicking).

  • Sample Application: Apply 3 µL of sample to the grid inside the vitrification robot (e.g., Vitrobot, EM GP).

    • Environment: Humidity must be 100% to prevent evaporation and osmolarity changes.

  • Blotting: Blot for 2-3 seconds (Force 0-1).

    • Optimization: If ice is too thick (dark regions), increase blot time. If liposomes are flattened/damaged, decrease blot force.

  • Plunge Freezing: Immediately plunge into liquid ethane (-180°C).

    • Physics: The rapid cooling rate (>10,000°C/s) prevents ice crystal formation, locking water into vitreous ice.

  • Imaging: Transfer to TEM under liquid nitrogen. Image at 120-200 kV using low-dose mode (<20 e-/Ų) to prevent beam damage.

Part 4: Imaging Workflow Decision Matrix

Use this logic flow to determine the appropriate imaging strategy for your development stage.

Imaging_Decision Start Start: Lipoplex Characterization Goal What is the primary goal? Start->Goal Screening Routine Batch Screening (Size, Homogeneity) Goal->Screening QC / Stability Structure Structural Mechanism (Lamellarity, Cargo Loading) Goal->Structure R&D / Mechanism NS Technique: Negative Staining (Uranyl Acetate) Screening->NS Cryo Technique: Cryo-TEM (Vitreous Ice) Structure->Cryo Result_NS Output: 2D Morphology, Aggregation State NS->Result_NS Result_Cryo Output: Bilayer Thickness, Internal Structure (L_alpha/H_II) Cryo->Result_Cryo

Caption: Decision matrix for selecting the optimal TEM modality based on research phase.

References

  • Baxa, U. (2018).[8][9] Imaging of Liposomes by Transmission Electron Microscopy. Methods in Molecular Biology. Link

  • Caracciolo, G., et al. (2010). Effect of lipid composition on the structure and theoretical phase diagrams of DC-Chol/DOPE-DNA lipoplexes. Biomacromolecules. Link

  • Ubhe, A. S. (2023).[10] Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy. Methods in Molecular Biology. Link

  • Kuntsche, J., et al. (2011).[8] Cryogenic transmission electron microscopy (cryo-TEM) for studying the morphology of colloidal drug delivery systems. International Journal of Pharmaceutics. Link

  • Zhang, L., et al. (2013). Optimized Negative-Staining Electron Microscopy for Lipoprotein Studies. Journal of Lipid Research. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.